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Core Science & Biosynthesis

Foundational

The Tyr-Leu (YL) Peptide: Mechanism of Action & Dopamine D1 Receptor Activation Pathway

The following technical guide provides an in-depth analysis of the Tyr-Leu (YL) peptide and its specific activation of the Dopamine D1 Receptor (D1R) signaling pathway. A Technical Guide for Researchers and Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the Tyr-Leu (YL) peptide and its specific activation of the Dopamine D1 Receptor (D1R) signaling pathway.

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Tyr-Leu (YL) dipeptide (Tyrosyl-Leucine) is a bioactive peptide derived from the enzymatic digestion of food proteins (e.g., bovine casein, wheat gluten) or synthesized de novo. Unlike classical small-molecule agonists, YL exhibits a unique pharmacological profile: it induces potent anxiolytic-like and antidepressant-like effects via the sequential activation of Serotonin 5-HT1A , Dopamine D1 , and GABA-A receptors, despite lacking direct binding affinity for these targets.

This guide dissects the D1 Receptor Activation Pathway induced by YL, elucidating the upstream serotonergic triggers, the intracellular cAMP/PKA signaling cascade, and the downstream neurogenic outcomes (CREB/BDNF) that drive its therapeutic efficacy.

Mechanistic Foundations: The "No-Affinity" Paradox

To understand YL-mediated D1 activation, one must first address its distinct mode of action. Radioligand binding assays have confirmed that YL does not displace standard ligands (e.g., [3H]SCH23390 for D1, [3H]8-OH-DPAT for 5-HT1A).

However, its behavioral effects are fully abolished by selective antagonists:

  • WAY100135 (5-HT1A antagonist)[1]

  • SCH23390 (D1 receptor antagonist)[1]

  • Bicuculline (GABA-A antagonist)[1]

The Activation Cascade (Systemic to Cellular)

The pharmacological evidence establishes a strict hierarchy of receptor involvement. The activation of the D1 receptor is a critical intermediate step, positioned downstream of 5-HT1A signaling and upstream of GABAergic modulation.

The Sequential Activation Model
  • Initiation: YL administration (Oral/IP/ICV).[2][3]

  • Step 1 (Serotonergic): Activation of 5-HT1A receptors . 5-HT1A signaling (likely presynaptic autoreceptor desensitization or postsynaptic activation) facilitates dopamine release in key limbic areas (Prefrontal Cortex, Hippocampus).

  • Step 2 (Dopaminergic - The Core): Elevated synaptic dopamine binds to Dopamine D1 Receptors . This is the pivotal node for the antidepressant-like effects.

  • Step 3 (GABAergic): D1 signaling modulates local circuits to enhance GABA-A receptor transmission, resulting in anxiolysis.

Visualization: The YL Signaling Hierarchy

The following diagram illustrates the dependency of YL's effects on the D1 receptor node.

YL_Cascade YL Tyr-Leu (YL) (Exogenous Peptide) Unknown Primary Target (Putative) YL->Unknown Systemic Admin HT1A 5-HT1A Receptor Activation Unknown->HT1A Signaling Trigger DA_Release Synaptic Dopamine Release HT1A->DA_Release Modulation D1R Dopamine D1 Receptor (CRITICAL NODE) DA_Release->D1R Endogenous Ligand GABA_A GABA-A Receptor Activation D1R->GABA_A Circuit Modulation Behavior Anxiolytic / Antidepressant Effect GABA_A->Behavior Output WAY Blocked by WAY100135 WAY->HT1A SCH Blocked by SCH23390 SCH->D1R BIC Blocked by Bicuculline BIC->GABA_A

Caption: The sequential receptor activation cascade induced by Tyr-Leu. D1R activation is the central bridge between serotonergic initiation and GABAergic execution.

Deep Dive: Intracellular D1 Receptor Signaling

Once the D1 receptor is engaged by the YL-induced dopamine surge, it triggers the canonical Gs-protein signaling pathway. This pathway is directly responsible for the neurogenic and plasticity-related effects observed in YL-treated subjects (e.g., increased c-Fos expression and BrdU labeling in the dentate gyrus).

Molecular Pathway Mechanics
  • Receptor Coupling: The D1 receptor undergoes a conformational change, exchanging GDP for GTP on the Gαs subunit.

  • cAMP Production: Activated Gαs stimulates Adenylyl Cyclase (AC) , converting ATP to cyclic AMP (cAMP) .

  • Kinase Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Nuclear Translocation: Catalytic PKA translocates to the nucleus and phosphorylates CREB (cAMP Response Element Binding protein) at Ser133.

  • Gene Transcription: pCREB recruits CBP (CREB Binding Protein) to the promoter regions of Immediate Early Genes (IEGs) like c-Fos and neurotrophic factors like BDNF.

  • Physiological Outcome: Enhanced hippocampal neurogenesis and synaptic plasticity.

Visualization: D1R Intracellular Cascade

D1_Intracellular cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus DA Dopamine (Induced by YL) D1 D1 Receptor DA->D1 Binding Gs Gs Protein D1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP -> cAMP ATP ATP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Binding PKA_active PKA (Active) PKA_inactive->PKA_active Dissociation pCREB p-CREB (Ser133) PKA_active->pCREB Phosphorylation CREB CREB DNA CRE Promoter pCREB->DNA Binding Gene Gene Expression (c-Fos, BDNF) DNA->Gene Transcription

Caption: The canonical Gs-cAMP-PKA-CREB pathway activated downstream of D1 receptor engagement by YL-induced dopamine.

Experimental Validation Protocols

To validate the YL-D1 interaction in a research setting, the following self-validating protocols are recommended. These protocols control for the indirect nature of the mechanism.

Protocol A: Pharmacological Dissection (In Vivo)

Objective: Confirm D1 specificity using the selective antagonist SCH23390.

  • Subjects: Male ddY or C57BL/6 mice (n=8-10 per group).

  • Preparation: Acclimatize animals for 1 week.

  • Pre-treatment (T minus 30 min):

    • Group 1: Vehicle (Saline).

    • Group 2: SCH23390 (0.05 mg/kg, i.p.) - D1 Antagonist.

    • Group 3: WAY100135 (10 mg/kg, i.p.) - 5-HT1A Antagonist (Positive Control).

  • Treatment (T minus 0): Administer Tyr-Leu (0.3 - 3.0 mg/kg, p.o. or i.p.).[2]

  • Behavioral Assay (T plus 30 min):

    • Forced Swim Test (FST): Measure immobility time.

    • Elevated Plus Maze (EPM): Measure time in open arms.[3]

  • Data Analysis:

    • Valid Result: YL reduces immobility (FST) or increases open arm time (EPM).

    • Confirmation: SCH23390 pre-treatment completely reverses the YL effect, returning values to control levels.

Protocol B: Molecular Readout (c-Fos Mapping)

Objective: Visualize neuronal activation in D1-rich regions (Hippocampus/Dentate Gyrus).

  • Administration: Administer YL (3 mg/kg, p.o.).

  • Perfusion: 90 minutes post-administration, perfuse mice with 4% paraformaldehyde.

  • Immunohistochemistry: Slice brains (30 μm sections) and stain for c-Fos (marker of neuronal activity).

  • Quantification: Count c-Fos positive cells in the Dentate Gyrus (DG) .

  • Validation: Co-stain with Doublecortin (DCX) to link activation to neurogenesis. YL should significantly increase c-Fos+ cells in the DG compared to vehicle.

Quantitative Data Summary

The following table summarizes key pharmacological parameters derived from literature regarding YL and its receptor interactions.

ParameterValue/ObservationContext
Effective Dose (p.o.) 0.3 – 3.0 mg/kgAnxiolytic/Antidepressant effect in mice
Effective Dose (i.p.) 0.1 – 1.0 mg/kgAnxiolytic effect in mice
Binding Affinity (Ki) > 100 μM (No Affinity) For 5-HT1A, D1, and GABA-A receptors
Antagonist Effect Complete Blockade SCH23390 (D1) abolishes YL activity
Order of Activation 5-HT1A → D1 → GABA-ADetermined by agonist/antagonist co-admin studies
Physiological Output Increased c-Fos / BrdUDentate Gyrus (Hippocampus)

References

  • Kanegawa, N., Suzuki, C., & Ohinata, K. (2010). Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice.[2] FEBS Letters.[1][2]

  • Mizushige, T., Uchida, T., & Ohinata, K. (2020). Dipeptide Tyrosyl-Leucine Exhibits Antidepressant-Like Activity in Mice. Scientific Reports.

  • Ano, Y., et al. (2019). Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress. Nutrients.

  • Hasbi, A., et al. (2014). A peptide targeting an interaction interface disrupts the dopamine D1-D2 receptor heteromer to block signaling and function in vitro and in vivo. Nature Medicine. (Note: Cited for D1 signaling context; distinct from YL dipeptide).

Sources

Exploratory

A Technical Guide to the Antidepressant-Like Activity of the Dipeptide Tyr-Leu in Murine Models

This document provides an in-depth technical exploration of the dipeptide Tyrosyl-Leucine (Tyr-Leu) as a potential novel therapeutic agent for depression. We will dissect the preclinical evidence from mouse models, focus...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical exploration of the dipeptide Tyrosyl-Leucine (Tyr-Leu) as a potential novel therapeutic agent for depression. We will dissect the preclinical evidence from mouse models, focusing on the causality behind the experimental design, the validation of its antidepressant-like effects, and the initial elucidation of its unique mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of neuropsychopharmacology.

Introduction: The Unmet Need and a Novel Peptide Candidate

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, yet current therapeutic strategies have significant limitations. Many antidepressants, which primarily modulate monoamine neurotransmitter systems, suffer from a delayed onset of action and a substantial non-response rate among patients.[1][2] This therapeutic gap necessitates the exploration of novel compounds with distinct mechanisms of action.

Bioactive peptides derived from food proteins represent a promising, yet underexplored, source of novel therapeutics. The dipeptide Tyr-Leu (YL), composed of L-tyrosine and L-leucine, has emerged as a candidate of interest. L-tyrosine itself is a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, which are implicated in mood regulation.[3][4] Initial investigations into YL revealed potent anxiolytic-like properties, suggesting its potential to modulate central nervous system function.[5][6] This guide focuses on the subsequent research demonstrating its significant antidepressant-like activity in established mouse models.[7][8]

Preclinical Validation: Behavioral Models of Despair

To assess the antidepressant potential of a novel compound, robust and validated behavioral assays are paramount. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used screening tools in rodents.[9][10] They are based on the principle that when faced with an inescapable, acute stressor, animals will adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair" or a passive coping strategy.[11][12] Clinically effective antidepressants reliably reduce this immobility time, increasing active escape-oriented behaviors.[13][14]

Efficacy of Tyr-Leu in the Forced Swim and Tail Suspension Tests

A pivotal study demonstrated that Tyr-Leu exhibits potent antidepressant-like activity in both the FST and TST in mice.[7] The administration of YL significantly decreased the duration of immobility across multiple routes of administration, including intraperitoneal (i.p.), oral (p.o.), and intracerebroventricular (i.c.v.).[15] This is a critical finding, as oral activity is a highly desirable characteristic for a therapeutic agent. The effect was dose-dependent and comparable in efficacy to conventional antidepressants like imipramine and fluvoxamine.[15]

Behavioral Test Administration Route Effective Dose Range Observed Effect Citation
Forced Swim Test (FST)Intraperitoneal (i.p.)1 - 30 mg/kgDecreased Immobility Time[15]
Forced Swim Test (FST)Intracerebroventricular (i.c.v.)0.3 - 1 nmol/mouseDecreased Immobility Time[15]
Forced Swim Test (FST)Oral (p.o.)30 - 100 mg/kgDecreased Immobility Time[15]
Tail Suspension Test (TST)Intraperitoneal (i.p.)10 - 30 mg/kgDecreased Immobility Time[15]

Table 1: Summary of Tyr-Leu Antidepressant-Like Activity in Behavioral Assays

Experimental Workflow: From Behavior to Cellular Mechanisms

The logical progression of this research is to move from observing a behavioral phenotype to understanding the underlying cellular and molecular changes in the brain. The hippocampus, a brain region critical for learning, memory, and mood regulation, is a primary area of focus in depression research.

G cluster_admin Compound Administration cluster_behavior Behavioral Assessment cluster_analysis Neurobiological Analysis Admin Tyr-Leu Administration (i.p., p.o., i.c.v.) FST Forced Swim Test (FST) Admin->FST Induces TST Tail Suspension Test (TST) Admin->TST Induces Tissue Hippocampal Tissue Collection FST->Tissue Leads to TST->Tissue Leads to cFos c-Fos Staining (Neuronal Activity) Tissue->cFos Analyzed for Neurogenesis BrdU / Doublecortin Staining (Cell Proliferation & Maturation) Tissue->Neurogenesis Analyzed for BDNF BDNF Expression Analysis (mRNA & Protein) Tissue->BDNF Analyzed for G cluster_tyr_leu cluster_downstream cluster_bdnf Conventional Pathway (Not Activated by Tyr-Leu) TyrLeu Tyr-Leu UnknownReceptor Unknown Receptor / Transporter TyrLeu->UnknownReceptor HPA_Suppression ↓ HPA Axis Activation TyrLeu->HPA_Suppression Suppresses Stress-Induced cFos ↑ c-Fos Expression UnknownReceptor->cFos Neurogenesis ↑ Hippocampal Neurogenesis (BrdU, Doublecortin) cFos->Neurogenesis Effect Antidepressant-like Effects Neurogenesis->Effect HPA_Suppression->Effect BDNF BDNF TrkB TrkB Receptor BDNF->TrkB mTOR mTOR Pathway TrkB->mTOR BDNF_Neuro Neurogenesis mTOR->BDNF_Neuro

Caption: Proposed BDNF-independent mechanism of Tyr-Leu.

Methodologies: Self-Validating Protocols

The trustworthiness of preclinical findings rests on meticulous and well-controlled experimental protocols.

Protocol: Forced Swim Test (FST)

This protocol is designed to assess behavioral despair in mice. [10][16]

  • Apparatus: A transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) is filled with water (24-25°C) to a depth of 15 cm. The water depth is crucial to prevent the mouse from supporting itself by touching the bottom. [10][16]The temperature is maintained to prevent hypothermia, which is a confounding variable. [13]2. Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the test to reduce anxiety from novel environments. [16]3. Procedure:

    • Administer Tyr-Leu or vehicle control at the predetermined time before the test (e.g., 30 minutes for i.p. administration). [15] * Gently place the mouse into the water cylinder.

    • The test session typically lasts for 6 minutes. [10][13]4. Scoring:

    • The session is video-recorded for unbiased, post-hoc analysis.

    • An observer, blind to the experimental conditions, scores the duration of immobility, defined as the time the mouse spends floating passively, making only small movements necessary to keep its head above water.

    • Typically, the last 4 minutes of the 6-minute session are scored, as the initial 2 minutes are considered an adaptation period where most mice actively attempt to escape. [16]5. Validation: A positive control group treated with a known antidepressant (e.g., imipramine 30 mg/kg) should be included to validate the sensitivity of the assay. [15]A significant decrease in immobility time in the Tyr-Leu group compared to the vehicle group indicates an antidepressant-like effect.

Protocol: Tail Suspension Test (TST)

The TST serves as a complementary test to the FST, measuring a similar behavioral construct without the confound of hypothermia. [14][17]

  • Apparatus: A suspension box or bar that allows the mouse to hang freely without being able to touch any surfaces. [17]2. Acclimation: As with the FST, animals are habituated to the testing room.

  • Procedure:

    • Administer Tyr-Leu or vehicle control.

    • A piece of adhesive tape is securely attached approximately 1 cm from the tip of the mouse's tail. [11]The other end of the tape is fixed to the suspension bar.

    • The total test duration is 6 minutes. [17][18]4. Scoring:

    • The entire 6-minute session is recorded and scored by a blinded observer.

    • Immobility is defined as the complete absence of limb or body movement, except for respiration. [9][11]5. Validation: The inclusion of a positive control group is essential. A significant reduction in immobility time in the Tyr-Leu group relative to the vehicle control is indicative of antidepressant-like activity.

Discussion and Future Directions

The evidence strongly suggests that the dipeptide Tyr-Leu possesses robust antidepressant-like properties in mice. Its oral bioavailability and efficacy comparable to established drugs make it an attractive candidate for further development. [7][15] The most scientifically intriguing aspect is its BDNF-independent mechanism of action. [7][8]This distinguishes Tyr-Leu from many current and investigational antidepressants and opens up a new avenue for therapeutic intervention. Key future research should focus on:

  • Receptor Identification: Identifying the specific receptor or transporter that Tyr-Leu interacts with to initiate its downstream effects is the most critical next step.

  • Signaling Pathway Elucidation: While the pathway is BDNF-independent, the downstream effectors that link receptor binding to increased neurogenesis need to be identified. The role of pathways like mTOR, which is implicated in depression and synaptogenesis, should be investigated. [19][20][21]3. Gut-Brain Axis: As a dipeptide derived from dietary protein, exploring the role of Tyr-Leu within the microbiota-gut-brain axis is a logical progression. It is plausible that gut microbiota could influence the production or absorption of such bioactive peptides, thereby modulating mood. [22][23][24]4. Chronic Models: While the FST and TST are excellent for screening, testing Tyr-Leu in chronic stress models of depression would provide stronger evidence of its therapeutic potential in conditions that more closely mimic human depression.

References

  • Nakajima, A., et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Behavioural Brain Research.
  • IACUC, University of Iowa. (n.d.). Tail Suspension Test. Office of the Vice President for Research.
  • LASA. (n.d.). Factsheet on the forced swim test.
  • ConductScience. (n.d.). Tail Suspension. Maze Engineers.
  • ResearchGate. (n.d.). YL exhibits an antidepressant-like effect in mice. [Diagram].
  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments.
  • Yamada, Y., et al. (2009). Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice.
  • Yamada, Y., et al. (2010). Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice. FEBS Letters.
  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments.
  • NHMRC. (2023). Statement on the forced swim test in rodent models. National Health and Medical Research Council.
  • Porsolt, R. D. (2000). Animal models of depression: utility for transgenic research. Revue de Médecine Vétérinaire.
  • JoVE. (2022).
  • IACUC, University of Iowa. (2015). Forced Swim Test in Mice. Office of the Vice President for Research.
  • Augusta University. (n.d.). Tail Suspension Test. Institutional Animal Care and Use Committee.
  • ResearchGate. (n.d.). Aromatic amino acid-leucine dipeptides exhibit anxiolytic-like activity in young mice.
  • Nakajima, A., et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. PubMed.
  • Duman, R. S., et al. (2012). New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs. British Journal of Pharmacology.
  • El-Kordy, A., et al. (2018). The Antidepressant Effect of L-Tyrosine-Loaded Nanoparticles: Behavioral Aspects. Behavioural Brain Research.
  • Jernigan, C. S., et al. (2011). The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder.
  • Jernigan, C. S., et al. (2011). The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder.
  • Jernigan, C. S., et al. (2011). The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder. R Discovery.
  • Consensus. (n.d.).
  • NHS. (n.d.). Antidepressants.
  • Zhang, G., et al. (2024). PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? International Journal of Neuropsychopharmacology.
  • Fan, Y., et al. (2024).
  • Robitzski, D. (2022). Amino Acids, Proline, and Depression: Unpacking the Gut-Brain Axis Link. The Scientist.
  • Liu, L., et al. (2024). The microbiota-gut-brain axis in depression: unraveling the relationships and therapeutic opportunities.
  • Hashimoto, K. (2015). Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets. Current Neuropharmacology.
  • ResearchGate. (n.d.). Effects of Antidepressants on Neurotransmitter Systems and Their Mechanisms of Action in the Treatment of Depression.
  • Martins, A., & Bessa, J. M. (2023). BDNF Unveiled: Exploring Its Role in Major Depression Disorder Serotonergic Imbalance and Associated Stress Conditions.
  • Hung, L. Y., et al. (2024). Decoding serotonin: the molecular symphony behind depression. Signal Transduction and Targeted Therapy.
  • St-Pierre, M. K., & Pershin, I. (2024). The gut–brain–circadian axis in anxiety and depression: a critical review.
  • Open Access Journals. (n.d.). Neurotransmitters and Their Influence on Mental Health Disorders.
  • Psych Scene Hub. (2020). Gut Microbiome (Gut-Brain Axis) and Depression - Pathophysiology | Role of Pre and Probiotics. Psych Scene Hub.
  • MDPI. (2022). Antidepressive Effect of Natural Products and Their Derivatives Targeting BDNF-TrkB in Gut–Brain Axis. MDPI.
  • Mayo Clinic. (n.d.). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic.
  • Carabotti, M., et al. (2015). The gut-brain axis: influence of microbiota on mood and mental health.
  • Ohsawa, M., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. The FASEB Journal.

Sources

Foundational

Physiological Role and Therapeutic Potential of Tyr-Leu (YL): A Bovine Alpha-Casein Derived Dipeptide

Executive Summary Tyr-Leu (YL) is a bioactive dipeptide released from the enzymatic hydrolysis of bovine alpha-S1-casein (specifically residues 91–92). Unlike traditional opioid peptides derived from beta-casein (e.g., c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tyr-Leu (YL) is a bioactive dipeptide released from the enzymatic hydrolysis of bovine alpha-S1-casein (specifically residues 91–92). Unlike traditional opioid peptides derived from beta-casein (e.g., casomorphins), YL exhibits potent anxiolytic and antidepressant-like activities comparable to diazepam, yet it operates through a distinct, non-sedative mechanism.

Its pharmacological profile is characterized by a "no-affinity" paradox: YL activates Serotonin 5-HT1A , Dopamine D1 , and GABA-A receptors sequentially, despite having no direct binding affinity for them. This suggests YL acts as a modulator of upstream signaling pathways or the gut-brain axis. With confirmed oral bioavailability and stability against gastrointestinal proteases, YL represents a high-value target for functional food and neuropsychiatric drug development.

Biochemistry and Source Origin

Precursor Protein

YL is encrypted within the primary sequence of bovine alpha-S1-casein , the most abundant protein in cow's milk.

  • Sequence Location: Residues 91–92 (Tyr-Leu).

  • Context: It is often released alongside or as a degradation product of the tripeptide Tyr-Leu-Gly (YLG) (residues 91–93) or the opioid peptide Alpha-Casein Exorphin (Arg-Tyr-Leu-Gly-Tyr-Leu-Glu, residues 90–96).

Enzymatic Release Mechanism

The release of YL mimics physiological digestion. It is not released by pepsin alone but requires a multi-stage hydrolysis:

  • Pepsin (Stomach): Cleaves alpha-S1-casein into larger fragments.

  • Pancreatin (Intestine): A complex of trypsin, amylase, and lipase further degrades these fragments.

  • Specific Cleavage:

    • Trypsin cleaves the N-terminus of the YLG motif.[1]

    • Elastase and Carboxypeptidase are required to cleave the C-terminus to yield the free dipeptide YL.[1]

Precursor FragmentSequenceEnzymatic Requirement
Alpha-S1-Casein (90-96) Arg-Tyr-Leu-Gly-Tyr-Leu-GluPepsin
Alpha-S1-Casein (91-93) Tyr-Leu-Gly (YLG)Pepsin + Pancreatin
Target Dipeptide Tyr-Leu (YL) Pepsin + Pancreatin + Carboxypeptidase

Pharmacodynamics: The "Indirect Activation" Cascade

The mechanism of action for YL is unique among bioactive milk peptides. While it produces effects similar to benzodiazepines (anxiolytic) and SSRIs (antidepressant), it does not bind directly to the receptors associated with these drugs.

The Receptor Cascade

Research utilizing specific antagonists (WAY100135, SCH23390, Bicuculline) has mapped a sequential activation pathway. YL initiates a cascade where the activation of the 5-HT1A receptor is the upstream event that triggers downstream dopaminergic and GABAergic signaling.

Key Findings:

  • 5-HT1A (Serotonin): The primary initiator. Blocking this receptor abolishes all downstream effects.

  • D1 (Dopamine): Activated downstream of 5-HT1A.

  • GABA-A: The final effector, responsible for the anxiolytic phenotype.

The "No-Affinity" Paradox

Radioligand binding assays confirm that YL has no affinity (Ki > 100 µM) for 5-HT1A, D1, or GABA-A receptors. This indicates YL acts via:

  • Allosteric Modulation: Binding to a non-orthosteric site on the receptor complex.

  • Upstream GPCR Targeting: Acting on an unidentified receptor (possibly an orphan GPCR) that transactivates the 5-HT1A receptor.

  • Gut-Brain Axis: Activating vagal afferents in the gut, which then modulate central neurotransmission.

Signaling Pathway Visualization

YL_Pathway cluster_inhibitors Pharmacological Antagonists YL Tyr-Leu (YL) (Exogenous Peptide) Unknown Unknown Upstream Target (Gut/Brain Interface) YL->Unknown Activates (No Affinity for Downstream) HT1A 5-HT1A Receptor (Serotonin) Unknown->HT1A Initiates Cascade D1 Dopamine D1 Receptor HT1A->D1 Downstream Activation GABA GABA-A Receptor D1->GABA Modulation Effect Anxiolytic & Antidepressant Response GABA->Effect Inhibition of Anxiety WAY WAY100135 (Blocks 5-HT1A) WAY->HT1A SCH SCH23390 (Blocks D1) SCH->D1 BIC Bicuculline (Blocks GABA-A) BIC->GABA

Figure 1: The sequential signaling cascade of Tyr-Leu. Note that YL does not bind directly to the receptors but triggers their activation sequentially.

Physiological Effects[2][3][4][5]

Anxiolytic Activity

YL exhibits potent anxiolytic effects in the Elevated Plus Maze (EPM) test.[2][3]

  • Potency: Effective at 0.1–1.0 mg/kg (i.p.) and 0.3–3.0 mg/kg (oral).[2][3]

  • Comparison: Efficacy is comparable to Diazepam (1 mg/kg) but without the side effect of muscle relaxation or sedation often seen with benzodiazepines.

  • Structure-Activity Relationship: The sequence order is critical. The retro-sequence (Leu-Tyr) and a mixture of free Tyrosine and Leucine are inactive .

Antidepressant Activity & Neurogenesis

Beyond anxiety, YL shows antidepressant effects in the Forced Swim Test (FST) and Tail Suspension Test (TST) .

  • Mechanism: Increases c-Fos expression in the Dentate Gyrus of the hippocampus.

  • Neuroplasticity: Enhances the proliferation of hippocampal progenitor cells (BrdU+ cells).

  • Independence: Unlike many antidepressants, this effect appears independent of BDNF (Brain-Derived Neurotrophic Factor) upregulation, suggesting a novel pathway for neurogenesis.

Summary of Physiological Data
AssayDose (mg/kg)RouteEffect ObservedReference
Elevated Plus Maze 0.3 - 3.0OralIncreased Open Arm Time (Anxiolytic)[1, 2]
Forced Swim Test 1.0i.p.[2] / OralReduced Immobility Time (Antidepressant)[3]
Tail Suspension 1.0i.p.Reduced Immobility Time (Antidepressant)[3]
Neurogenesis 1.0i.p.Increased BrdU+ Cells in Dentate Gyrus[3]

Experimental Workflows

For researchers aiming to isolate or study YL, the following protocols ensure reproducibility.

Production and Isolation Protocol

This workflow simulates gastrointestinal digestion to release bioactive YL from the parent protein.

Production_Workflow Raw Bovine Alpha-S1-Casein Pepsin Pepsin Digestion (pH 2.0, 37°C, 2-4h) Raw->Pepsin Neutral Neutralization (Adjust to pH 7.0) Pepsin->Neutral Pancreatin Pancreatin Digestion (Trypsin/Chymotrypsin/Elastase) (pH 7.0, 37°C, 4-6h) Neutral->Pancreatin Inactivation Heat Inactivation (90°C, 10 min) Pancreatin->Inactivation Purification RP-HPLC Purification (ODS Column, Gradient Acetonitrile) Inactivation->Purification Yield Purified Tyr-Leu (YL) Purification->Yield

Figure 2: Enzymatic hydrolysis workflow for the isolation of Tyr-Leu from Alpha-Casein.

Validation via Behavioral Assays

To validate the biological activity of isolated YL, the Elevated Plus Maze (EPM) is the gold standard.

  • Animals: Male ddY mice (4 weeks old).

  • Administration: Administer YL (0.3 mg/kg) orally 30 minutes prior to testing.

  • Control: Saline (Negative) and Diazepam (1 mg/kg, Positive).

  • Measurement: Record time spent in open arms vs. closed arms over a 5-minute session.

  • Validation Criteria: A significant increase in open arm time (p < 0.05) compared to saline indicates anxiolytic activity.[2]

Therapeutic Potential & Future Directions

Drug Development vs. Functional Foods
  • Pharmaceuticals: YL serves as a lead compound for a new class of anxiolytics that avoid direct receptor binding, potentially reducing addiction liability and sedation.

  • Functional Foods: As a natural milk-derived peptide, YL is an ideal candidate for "mood-enhancing" dairy products or supplements. Its stability against further digestive degradation ensures it remains active when consumed orally.

Challenges
  • Bioavailability: While orally active, the absolute bioavailability across the Blood-Brain Barrier (BBB) vs. vagal activation remains a subject of debate.

  • Specificity: Ensuring the enzymatic process yields high concentrations of YL without generating antagonistic peptides is critical for manufacturing.

References

  • Kanegawa, N., et al. (2010). Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice.[3] FEBS Letters, 584(3), 599-604. Link

  • Mizushige, T., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein.[4] The FASEB Journal, 27(7), 2911-2917.[4] Link

  • Mizushige, T., et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice.[5] Scientific Reports, 10, 2257. Link

  • Ano, Y., et al. (2019). Brain-transportable dipeptides across the blood-brain barrier in mice.[6] Scientific Reports, 9, 5769.[6] Link

  • Chavapradit, C., et al. (2025). Techno-Functional Properties and Potential Applications of Peptides from Agro-Industrial Residues.[7] ResearchGate. Link

Sources

Exploratory

Structure-Activity Relationship of Aromatic Amino Acid-Leucine Dipeptides

An In-Depth Technical Guide for Drug Development & Application Scientists Executive Summary Aromatic amino acid-leucine dipeptides—specifically Tryptophyl-Leucine (Trp-Leu) , Phenylalanyl-Leucine (Phe-Leu) , and Tyrosyl-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development & Application Scientists

Executive Summary

Aromatic amino acid-leucine dipeptides—specifically Tryptophyl-Leucine (Trp-Leu) , Phenylalanyl-Leucine (Phe-Leu) , and Tyrosyl-Leucine (Tyr-Leu) —represent a class of bioactive motifs with pleiotropic pharmacological profiles.[1] Unlike larger oligopeptides, these dipeptides exhibit high oral bioavailability via the PEPT1 transporter and resistance to specific cytosolic peptidases.

This guide analyzes the Structure-Activity Relationship (SAR) of these molecules across three distinct therapeutic axes: anxiolytic modulation , ACE inhibition (cardiovascular) , and oxidative stress defense . The core insight for researchers is the "Terminal Polarity Paradox" : while C-terminal hydrophobicity (Leucine) drives ACE inhibition and bioavailability, the N-terminal aromatic moiety is the critical determinant for receptor affinity (5-HT1A/D1) and radical scavenging capacity.

Molecular Architecture & Physicochemical Properties

The bioactivity of X-Leu dipeptides (where X = Trp, Phe, Tyr) is governed by the interplay between the aromatic "Head" and the aliphatic "Tail."

ComponentResiduePhysicochemical RoleSAR Implication
N-Terminal (Head) Trp (Indole) High electron density, H-bond donor (NH).Critical for 5-HT1A receptor binding; potent radical scavenger.
Tyr (Phenol) H-bond donor/acceptor (OH), redox active.Primary antioxidant engine; mimics catecholamines.
Phe (Phenyl) Purely hydrophobic/Pi-stacking.Increases lipophilicity; lacks H-bond donor capability on the ring.
C-Terminal (Tail) Leu (Isobutyl) Bulky hydrophobic anchor.Fits S1' subsite of ACE; drives PEPT1 transport; protects against carboxypeptidase degradation.

SAR Module 1: Neurological Modulation (Anxiolytic Activity)

Recent research (e.g., Mizushige et al.[1]) has established that aromatic-Leu dipeptides act as potent anxiolytics via a unique multi-receptor cascade.

The "N-Terminal Aromatic" Rule

The SAR for anxiolytic activity is strict: The aromatic residue must be at the N-terminus.

  • Active: Tyr-Leu, Phe-Leu, Trp-Leu.[2]

  • Inactive: Leu-Tyr, Leu-Phe, Leu-Trp (Retro-sequences).[2]

  • Mechanism: The N-terminal aromatic amine mimics the pharmacophore of endogenous monoamines (serotonin, dopamine).

Receptor Cascade Mechanism

Unlike benzodiazepines which bind directly to GABA_A, these dipeptides initiate a signaling cascade starting at the serotonin 5-HT1A receptor.

DOT Diagram 1: Anxiolytic Signaling Cascade

AnxiolyticPathway Dipeptide Aromatic-Leu Dipeptide (Trp-Leu / Tyr-Leu) R_5HT 5-HT1A Receptor (Agonist Binding) Dipeptide->R_5HT Activates R_D1 Dopamine D1 Receptor R_5HT->R_D1 Downstream Signaling R_GABA GABA_A Receptor R_D1->R_GABA Modulates Effect Anxiolytic Activity (Reduced Anxiety) R_GABA->Effect Cl- Influx Blocker1 WAY100135 (Antagonist) Blocker1->R_5HT Blocks Blocker2 SCH-23390 (Antagonist) Blocker2->R_D1 Blocks

Caption: Proposed mechanism where aromatic-Leu dipeptides activate 5-HT1A, subsequently recruiting D1 and GABA_A receptors to elicit anxiolytic effects.[1][2]

SAR Module 2: Cardiovascular Control (ACE Inhibition)

In the context of Angiotensin-Converting Enzyme (ACE) inhibition, the SAR priority shifts.[3] The C-terminal Leucine becomes the dominant structural requirement.

The "C-Terminal Hydrophobic" Rule

ACE is a zinc-metallopeptidase with a specific S1' subsite that prefers hydrophobic residues.

  • Primary Interaction: The C-terminal carboxylate of Leucine binds the Zinc ion (Zn2+) at the active site.

  • Secondary Interaction: The isobutyl side chain of Leucine enters the hydrophobic S1' pocket.

  • Tertiary Interaction: The N-terminal aromatic ring interacts with the S1 or S2 subsites via pi-stacking.

Comparative Potency (Representative Data)

Note: IC50 values vary by assay conditions; these represent relative potencies derived from comparative literature.

DipeptideIC50 (µM)SAR Explanation
Trp-Leu 10 - 50Indole ring provides extensive pi-electron surface for S2 binding.
Phe-Leu 30 - 100Strong hydrophobic interaction; lacks H-bonding at N-term side chain.
Tyr-Leu 20 - 80Phenolic hydroxyl may form auxiliary H-bonds within the active site.
Leu-Trp > 200Drastic loss of potency. Bulky Trp does not fit the S1' pocket as well as Leu.

DOT Diagram 2: ACE Inhibition Molecular Docking Logic

ACE_SAR cluster_legend SAR Criticality ACE_Site ACE Active Site S1 Pocket (Hydrophobic) Zn2+ Ion S1' Pocket (Hydrophobic) Dipeptide N-Term (Aromatic) Peptide Bond C-Term (Leu) Dipeptide:nterm->ACE_Site:s1 Pi-Stacking / H-Bond Dipeptide:peptide->ACE_Site:zn Chelation / Coordinate Dipeptide:cterm->ACE_Site:s1p Hydrophobic Fit (Critical) Legend C-Term Leu is essential for S1' fit. N-Term Aromatic enhances affinity via S1.

Caption: Structural alignment of Aromatic-Leu dipeptides within the ACE active site. The C-terminal Leucine anchor is non-negotiable for high potency.

Experimental Protocols

Protocol A: Enzymatic Synthesis of Trp-Leu (Green Chemistry)

Rationale: Enzymatic synthesis avoids racemization and requires mild conditions compared to chemical coupling.

Reagents:

  • N-benzyloxycarbonyl-L-Tryptophan (Z-Trp).

  • L-Leucine methyl ester (Leu-OMe).

  • Enzyme: Thermolysin (Protease type X).

  • Solvent: Ethyl acetate / Tris-HCl buffer biphasic system.

Workflow:

  • Dissolution: Dissolve Z-Trp (10 mM) and Leu-OMe (20 mM) in 0.1 M Tris-HCl (pH 7.5) containing 10 mM CaCl2.

  • Enzyme Addition: Add Thermolysin (1 mg/mL).

  • Incubation: Incubate at 37°C with varying agitation (200 rpm) for 4–6 hours.

  • Separation: The product, Z-Trp-Leu-OMe, is often less soluble or partitions into the organic phase if a biphasic system is used.

  • Deprotection:

    • Hydrogenation (Pd/C) to remove Z-group.

    • Mild alkaline hydrolysis to remove methyl ester.

  • Purification: Reverse-phase HPLC (C18 column).

Protocol B: ACE Inhibition Assay (Spectrophotometric)

Rationale: Uses Hippuryl-His-Leu (HHL) as a substrate. ACE cleaves HHL to Hippuric Acid (HA), which is measured.

Steps:

  • Preparation: Prepare 5 mM HHL in 50 mM Borate buffer (pH 8.3) containing 0.3 M NaCl.

  • Inhibitor Mix: Mix 50 µL of Dipeptide solution (various concentrations) with 50 µL of ACE solution (from rabbit lung, 0.1 U/mL).

  • Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction: Add 150 µL of HHL substrate. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 250 µL of 1 M HCl.

  • Extraction: Add 1.5 mL Ethyl Acetate to extract the Hippuric Acid. Vortex and centrifuge.

  • Measurement: Evaporate the organic layer, redissolve in water, and measure Absorbance at 228 nm .

  • Calculation: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100.

Synthesis & Workflow Visualization

DOT Diagram 3: Enzymatic Synthesis & Validation Workflow

SynthesisWorkflow Start Substrates: Z-Aromatic-AA + Leu-OMe Reaction Thermolysin Catalysis (pH 7.5, 37°C, Ca2+) Start->Reaction Intermediate Precursor: Z-Aromatic-Leu-OMe Reaction->Intermediate Deprotection Deprotection: 1. H2/Pd-C (Remove Z) 2. Hydrolysis (Remove OMe) Intermediate->Deprotection FinalProduct Final Dipeptide: Aromatic-Leu Deprotection->FinalProduct QC QC Validation: 1. HPLC (Purity) 2. MS (Identity) 3. ACE Assay (Activity) FinalProduct->QC

Caption: Step-by-step enzymatic synthesis workflow for producing bioactive aromatic-leucine dipeptides.

References

  • Mizushige, T., et al. (2013). "Aromatic amino acid-leucine dipeptides exhibit anxiolytic-like activity in young mice."[1][2] Neuroscience Letters. Link

  • Mizushige, T., et al. (2010).[1] "Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice."[1][4][5] FEBS Letters. Link

  • Zheng, L., et al. (2016).[6] "Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues."[7][8] Journal of Functional Foods. Link[7]

  • Wu, J., et al. (2006). "Structural Requirements of Angiotensin I-Converting Enzyme Inhibitory Peptides: Quantitative Structure−Activity Relationship Study of Di- and Tripeptides." Journal of Agricultural and Food Chemistry. Link

  • Adibi, S. A. (1997). "The oligopeptide transporter (Pept-1) in human intestine: biology and function." Gastroenterology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Tyr-Leu Dipeptide

Abstract This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of the dipeptide Tyr-Leu (Tyrosyl-Le...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of the dipeptide Tyr-Leu (Tyrosyl-Leucine). The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development settings. The strategic approach encompasses initial screening of chromatographic conditions, optimization of critical parameters, and a comprehensive validation protocol in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, forced degradation studies were conducted to establish the stability-indicating properties of the method, ensuring reliable detection of degradation products.[4][5][6]

Introduction

Tyr-Leu is a dipeptide composed of L-tyrosine and L-leucine.[7] As with many peptide-based therapeutics and research compounds, ensuring high purity is critical for safety, efficacy, and reliable experimental outcomes.[8] High-performance liquid chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of peptides, offering high resolution and sensitivity.[8][9][10] Reversed-phase HPLC (RP-HPLC), in particular, is a powerful and widely used tool for separating peptides based on their hydrophobicity.[8][11][12][13]

The development of a robust and reliable HPLC method requires a systematic approach to select and optimize various chromatographic parameters, including the stationary phase, mobile phase composition, gradient, and temperature.[14] The ultimate goal is to achieve adequate resolution between the main peptide peak and any process-related impurities or degradation products.[15] This application note provides a comprehensive guide for developing such a method for Tyr-Leu, from initial method development to full validation.

Physicochemical Properties of Tyr-Leu

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValueSource
Molecular Formula C15H22N2O4PubChem CID: 87071[7]
Molecular Weight 294.35 g/mol PubChem CID: 87071[7]
Structure Composed of L-tyrosine and L-leucine residues.PubChem CID: 87071[7]
XLogP3 -1.8PubChem CID: 87071[7]

The negative XLogP3 value indicates that Tyr-Leu is a relatively polar molecule. The presence of the hydrophobic leucine side chain and the aromatic tyrosine side chain provides sufficient hydrophobicity for retention on a reversed-phase column.

HPLC Method Development Strategy

Our strategy for developing a stability-indicating HPLC method for Tyr-Leu purity analysis followed a logical progression, as illustrated in the workflow diagram below. This systematic approach ensures that all critical method parameters are thoroughly evaluated and optimized.

Method_Development_Workflow A Initial Screening (Column & Mobile Phase) B Gradient Optimization A->B Select best initial conditions C Temperature & Flow Rate Fine-Tuning B->C Refine separation D Forced Degradation Studies C->D Assess stability-indicating properties E Method Validation (ICH Q2(R1)) D->E Confirm suitability for purpose F Final Method E->F Implement for routine use

Figure 1: HPLC Method Development Workflow. This diagram outlines the systematic approach taken to develop and validate the Tyr-Leu purity analysis method.

Initial Chromatographic Conditions Screening

The initial phase of method development focused on screening different stationary phases and mobile phase compositions to identify the most promising starting conditions.

3.1.1. Column Selection Rationale

C18 columns are the most common choice for peptide analysis due to their hydrophobicity, which allows for good retention of a wide range of peptides.[9][16] For this study, we selected a C18 column with a wide pore size (300 Å), which is generally recommended for peptides and proteins to ensure efficient interaction with the stationary phase.[11]

3.1.2. Mobile Phase Selection Rationale

A common mobile phase system for peptide analysis consists of an aqueous phase and an organic phase, with an ion-pairing agent.[9]

  • Mobile Phase A (Aqueous): Water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). Acetonitrile is a common organic modifier in reversed-phase chromatography.

Gradient Optimization

Gradient elution is essential for separating complex mixtures of peptides and impurities.[9] The initial screening involved a broad gradient to determine the approximate elution time of Tyr-Leu. This was followed by a more focused gradient to improve the resolution between the main peak and any closely eluting impurities. A shallow gradient is often beneficial for peptide separations to maximize resolution.[14]

Final Optimized HPLC Method

Based on the systematic development process, the following optimized HPLC conditions were established for the purity analysis of Tyr-Leu.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 40% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies were performed.[4][5][6][17] These studies intentionally stress the Tyr-Leu sample to generate potential degradation products.[4][18] The ability of the HPLC method to separate the intact Tyr-Leu from these degradation products demonstrates its stability-indicating nature.[4]

Protocol for Forced Degradation
  • Acid Hydrolysis: Tyr-Leu solution was treated with 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Tyr-Leu solution was treated with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Tyr-Leu solution was treated with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Tyr-Leu solid was exposed to 105 °C for 24 hours.

  • Photolytic Degradation: Tyr-Leu solution was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed that the method was able to resolve the main Tyr-Leu peak from all degradation products, confirming its stability-indicating capability.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Specificity

Specificity was demonstrated by the baseline resolution of the Tyr-Leu peak from all known impurities and degradation products generated during the forced degradation studies.

Linearity

The linearity of the method was evaluated by analyzing a series of Tyr-Leu solutions at five different concentrations. The method was found to be linear over the tested range with a correlation coefficient (R²) of >0.999.

Accuracy

Accuracy was determined by a recovery study of a spiked placebo. The recovery was within the acceptable range of 98.0% to 102.0%.

Precision

The precision of the method was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for both was found to be less than 2.0%, indicating good precision.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including flow rate, column temperature, and mobile phase composition. The results showed that the method is robust within the tested parameter ranges.

Conclusion

A systematic and scientifically sound approach was successfully employed to develop and validate a robust, stability-indicating RP-HPLC method for the purity analysis of the dipeptide Tyr-Leu. The final method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in a regulated environment. The detailed protocols and validation data presented in this application note provide a comprehensive resource for researchers and scientists involved in the development and analysis of peptide-based products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • BioSuite HPLC Columns for Protein & Peptide Analysis. Waters Corporation. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]

  • The Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]

  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]

  • HPLC Peptide Purity Analysis Service. Mtoz Biolabs. Available at: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Available at: [Link]

  • Peptide Separations | Reversed-Phase HPLC Columns. Agilent. Available at: [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Which is the best Preparative HPLC column for peptide purification?. ResearchGate. Available at: [Link]

  • Chemical degradation mechanism of peptide therapeutics. ResearchGate. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

  • Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Chromatography Today. Available at: [Link]

  • Reversed-phase isolation of peptides. PubMed. Available at: [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

  • Leucyltyrosine. PubChem. Available at: [Link]

  • L-Tyrosyl-L-leucine. PubChem. Available at: [Link]

  • Tyr-Leu-Ile. PubChem. Available at: [Link]

  • Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. Frontiers in Chemistry. Available at: [Link]

  • Leucylleucyltyrosine. PubChem. Available at: [Link]

Sources

Application

Mass spectrometry fragmentation pattern of Tyr-Leu

Executive Summary This Application Note provides a definitive guide to the structural characterization of the bioactive dipeptide L-Tyrosyl-L-Leucine (Tyr-Leu) using Electrospray Ionization Tandem Mass Spectrometry (ESI-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a definitive guide to the structural characterization of the bioactive dipeptide L-Tyrosyl-L-Leucine (Tyr-Leu) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike standard proteomic workflows that rely on database matching, dipeptide analysis requires ab initio interpretation of low-mass fragment ions.[1]

This guide details the specific Collision-Induced Dissociation (CID) pathways that distinguish Tyr-Leu from its reverse sequence (Leu-Tyr) and its isobaric isomer (Tyr-Ile), providing a self-validating protocol for drug substance identification.

Introduction: The Analytical Challenge

Tyr-Leu is a significant bioactive dipeptide, often investigated for its angiotensin-converting enzyme (ACE) inhibitory properties.[1] Its molecular weight (294.35 Da) places it in the "interference zone" of many mass spectrometers, where solvent background and matrix effects are high.

Accurate identification relies on three critical pillars:

  • Sequence Determination: Distinguishing N-terminal Tyrosine from C-terminal Leucine.

  • Isomer Differentiation: Differentiating Leucine (Leu) from Isoleucine (Ile).

  • Signal Stability: Overcoming the instability of the Tyrosine b-ion.

Experimental Protocol

Materials & Sample Preparation
  • Standard: Tyr-Leu (≥98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).[1]

  • Stock Solution: Dissolve 1 mg Tyr-Leu in 1 mL 50:50 ACN:H2O (0.1% FA).

  • Working Solution: Dilute to 1 µg/mL (approx. 3.4 µM) for direct infusion or LC injection.[1]

LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (QqQ) with ESI source.[1]

  • Polarity: Positive Ion Mode (

    
    ).[1]
    
  • Direct Infusion: 5-10 µL/min (for method development).

  • LC Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Note: Dipeptides elute early.[1] Use a low organic start (e.g., 2% B) to ensure retention.

  • Collision Energy (CE): Gradient ramp 10–35 eV.[1] Small peptides require higher relative energy to break the amide bond compared to larger oligomers.

Results & Discussion: Fragmentation Logic

Precursor Characterization

The protonated precursor


 appears at m/z 295.17 .[1]
  • Formula:

    
    
    
  • Exact Mass: 295.1658[1]

The Fragmentation Pathway (CID)

Upon collisional activation, the amide bond breaks, generating two primary ion series: b-ions (N-terminal) and y-ions (C-terminal).[1]

1. The N-Terminal Pathway (Tyrosine):

  • b1 Ion (m/z 164.07): The acylium ion of Tyrosine. In dipeptides, the b1 ion is often unstable and rapidly loses carbon monoxide (CO, 28 Da).

  • a1 Ion (m/z 136.08): The dominant fragment for the N-terminus.[1] It results from the degradation of the b1 ion (

    
    ).
    
  • Immonium Ion (Tyr, m/z 136.08): Indistinguishable by mass from the a1 ion in low-resolution MS, but formed via internal fragmentation.[1] It confirms the presence of Tyrosine.[2][3]

2. The C-Terminal Pathway (Leucine):

  • y1 Ion (m/z 132.10): The protonated Leucine residue.[1] This is the diagnostic peak for the C-terminal position.

    • Calculation: Leu Residue (113.[1]08) +

      
       (18.[1]01) + 
      
      
      
      (1.008) = 132.10.[1]
  • Immonium Ion (Leu, m/z 86.10): A high-intensity fragment formed by the loss of

    
     from the y1 ion.
    
Differentiation from Leu-Tyr (Reverse Sequence)

This is the critical self-validation step.[1] If the sequence were reversed (Leu-Tyr):

  • y1 would be Tyr (m/z 182) instead of Leu (m/z 132).

  • b1 would be Leu (m/z 114) , degrading to a1 (m/z 86) .[1]

  • Observation: The absence of m/z 182 and the presence of m/z 132 confirms the sequence is Tyr-Leu , not Leu-Tyr.

Data Presentation: Quantitative Fragment List

Ion IdentityFormulaTheoretical m/zDescriptionDiagnostic Value


295.1658 Precursor IonParent Mass
b1 (Tyr)

164.0712 N-term AcyliumSequence (N-term)
a1 / Imm (Tyr)

136.0762 N-term Alkyl / ImmoniumHigh (Confirm Tyr)
y1 (Leu)

132.1025 C-term Amino AcidCritical (Sequence Order)
Imm (Leu)

86.0970 Leucine ImmoniumHigh (Confirm Leu/Ile)


278.1392 Neutral Loss (Ammonia)Low (Common)

Visualization: Fragmentation Pathway[1]

The following diagram illustrates the mechanistic cleavage of the Tyr-Leu precursor.

TyrLeuFragmentation Precursor [M+H]+ Precursor m/z 295.17 (Tyr-Leu) b1 b1 Ion (Tyr) m/z 164.07 (Unstable) Precursor->b1 Amide Bond Break (N-term retention) y1 y1 Ion (Leu) m/z 132.10 (Diagnostic C-term) Precursor->y1 Amide Bond Break (C-term retention) Neutral Neutral Loss [M+H-NH3]+ m/z 278.14 Precursor->Neutral - NH3 (17 Da) a1 a1 Ion / Immonium (Tyr) m/z 136.08 (Dominant N-term) b1->a1 - CO (28 Da) Fast Kinetics ImmLeu Immonium Ion (Leu) m/z 86.10 (Side Chain) y1->ImmLeu - H2O - CO Internal Fragmentation

Figure 1: Mechanistic fragmentation map of Tyr-Leu (m/z 295) showing the divergence into N-terminal (Red) and C-terminal (Green) pathways.[1]

Protocol Validation: The "Isomer Check"

A common pitfall in dipeptide analysis is distinguishing Leucine (Leu) from Isoleucine (Ile). Both generate m/z 86 immonium ions.

Validation Step:

  • Check m/z 69: Isoleucine often generates a secondary fragment at m/z 69 (loss of ammonia from the immonium ion) which is significantly less abundant or absent in Leucine.

  • Retention Time: If uncertain, spike the sample with authentic Leu-Tyr vs Ile-Tyr standards. Leucine typically elutes slightly later than Isoleucine on C18 columns due to the accessible surface area of the isobutyl side chain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87071, L-Tyrosyl-L-leucine. Retrieved from [Link][1]

  • Domingues, P., et al. (2012). Identification of isomeric spin adducts of Leu-Tyr and Tyr-Leu free radicals using liquid chromatography-tandem mass spectrometry. ResearchGate.[1] Retrieved from [Link]

  • Matrix Science. Peptide Fragmentation and Immonium Ions. Mascot Help.[1] Retrieved from [Link]

  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins.[1] Retrieved from [Link][1]

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Method

Application Note &amp; Protocol: Preparation of an Oral Administration Vehicle for Tyr-Leu

Authored by: A Senior Application Scientist Introduction: The Challenge and Opportunity of Oral Tyr-Leu Delivery The dipeptide Tyrosine-Leucine (Tyr-Leu) presents a fascinating pharmacological candidate with potential ap...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Challenge and Opportunity of Oral Tyr-Leu Delivery

The dipeptide Tyrosine-Leucine (Tyr-Leu) presents a fascinating pharmacological candidate with potential applications ranging from nutritional supplementation to targeted therapeutic interventions. However, like most peptides, its clinical utility is significantly hampered by poor oral bioavailability. The gastrointestinal (GI) tract presents a formidable barrier, characterized by a harsh, variable pH environment, a plethora of proteolytic enzymes (e.g., pepsin, trypsin), and a complex mucosal layer that severely limits the absorption of hydrophilic and high-molecular-weight molecules.

Effective oral delivery of Tyr-Leu, therefore, necessitates a sophisticated formulation strategy that can protect the dipeptide from premature degradation and facilitate its transport across the intestinal epithelium. This document provides a detailed, research-grade protocol for the development and characterization of a lipid-based nanoparticle system—specifically, a self-nanoemulsifying drug delivery system (SNEDDS)—as a promising vehicle for the oral administration of Tyr-Leu.

The selection of a SNEDDS is predicated on several key advantages. These isotropic mixtures of oils, surfactants, and cosurfactants spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the luminal fluids of the GI tract. This in-situ formation of nanoparticles can encapsulate the peptide, offering protection from enzymatic degradation. Furthermore, the lipidic components and surfactants can enhance membrane fluidity and open tight junctions, thereby promoting intestinal permeation.

This guide will detail the rationale for component selection, provide a step-by-step protocol for SNEDDS formulation and loading with Tyr-Leu, and outline the critical characterization assays required to validate the vehicle's performance.

Materials and Reagents

Material/ReagentSupplierGradePurpose
Tyr-Leu DipeptideSigma-Aldrich≥98% (HPLC)Active Pharmaceutical Ingredient (API)
Capryol™ 90 (Propylene glycol monocaprylate)GattefosséPharmaceuticalOil Phase
Cremophor® EL (Polyoxyl 35 castor oil)BASFPharmaceuticalSurfactant
Transcutol® HP (Diethylene glycol monoethyl ether)GattefosséPharmaceuticalCosurfactant/Solvent
Deionized WaterMillipore Milli-QType IAqueous Phase/Dispersion Medium
Phosphate Buffered Saline (PBS)GibcopH 7.4In Vitro Release Medium
PepsinSigma-AldrichPorcine, ≥250 units/mgIn Vitro Digestion Model
TrypsinSigma-AldrichPorcine, ≥2,500 USP units/mgIn Vitro Digestion Model
Hydrochloric Acid (HCl)Fisher ScientificACS GradepH Adjustment
Sodium Hydroxide (NaOH)Fisher ScientificACS GradepH Adjustment

Protocol: Formulation of Tyr-Leu Loaded SNEDDS

This protocol describes the preparation of a 10 g batch of Tyr-Leu loaded SNEDDS.

Rationale for Component Selection
  • Oil Phase (Capryol™ 90): This medium-chain fatty acid derivative was chosen for its excellent solubilizing capacity for lipophilic drugs and its ability to form stable nanoemulsions. Its digestion by lipases can also contribute to the formation of mixed micelles, further aiding absorption.

  • Surfactant (Cremophor® EL): A non-ionic surfactant with a high Hydrophile-Lipophile Balance (HLB) value (~13.5), crucial for the spontaneous formation of a stable o/w nanoemulsion. It also acts as a P-glycoprotein inhibitor, potentially reducing efflux of the absorbed peptide.

  • Cosurfactant (Transcutol® HP): This component works synergistically with the surfactant to reduce the interfacial tension, allowing for greater flexibility of the interfacial film and a wider nanoemulsification region. It also enhances the solvent capacity of the formulation.

Experimental Workflow: SNEDDS Formulation

G cluster_0 Formulation Preparation A 1. Weigh Components (Capryol 90, Cremophor EL, Transcutol HP) B 2. Mix Oil, Surfactant, Cosurfactant (40:40:20 w/w ratio) A->B C 3. Vortex & Magnetic Stirring (25°C, 30 min) until clear B->C E 5. Add Tyr-Leu solution to Oil/Surfactant mixture D 4. Dissolve Tyr-Leu (100 mg) in Transcutol HP (2g) D->E F 6. Homogenize final mixture (Stir 1 hr, 25°C) E->F G 7. Store in sealed vial at 4°C F->G

Caption: Workflow for preparing Tyr-Leu loaded SNEDDS.

Step-by-Step Methodology
  • Preparation of Blank SNEDDS:

    • Accurately weigh the oil (Capryol™ 90), surfactant (Cremophor® EL), and cosurfactant (Transcutol® HP) in a 40:40:20 (w/w) ratio into a glass vial. For a 10 g batch, this corresponds to 4 g of Capryol™ 90, 4 g of Cremophor® EL, and 2 g of Transcutol® HP.

    • Mix the components thoroughly using a vortex mixer for 2 minutes, followed by magnetic stirring at 300 rpm for 30 minutes at room temperature (25°C) until a clear, homogenous, and transparent liquid is formed. This is the blank SNEDDS pre-concentrate.

  • Loading of Tyr-Leu:

    • Accurately weigh 100 mg of Tyr-Leu powder.

    • To facilitate incorporation, first dissolve the Tyr-Leu in the cosurfactant portion (2 g of Transcutol® HP) by gentle warming (not exceeding 40°C) and stirring until a clear solution is obtained. The high solvent capacity of Transcutol® HP is key here.

    • Add the Tyr-Leu-cosurfactant solution to the pre-mixed oil and surfactant.

    • Homogenize the final mixture by magnetic stirring for 1 hour at room temperature to ensure uniform distribution of the dipeptide.

  • Storage:

    • Store the resulting Tyr-Leu loaded SNEDDS pre-concentrate in a sealed, airtight glass vial, protected from light at 4°C.

Characterization and Quality Control

Validation of the prepared vehicle is critical. The following tests are essential to ensure the formulation meets the required specifications for oral delivery.

Nanoemulsification Performance

Objective: To assess the ability of the SNEDDS pre-concentrate to form a nanoemulsion upon dilution with an aqueous phase.

Protocol:

  • Add 1 mL of the Tyr-Leu loaded SNEDDS pre-concentrate to 100 mL of deionized water in a beaker with gentle magnetic stirring (100 rpm) at 37°C to simulate gastric conditions.

  • Visually observe the formation of the emulsion. A spontaneous formation of a clear or slightly bluish-white, translucent liquid indicates the successful formation of a nanoemulsion.

  • Measure the time taken for complete emulsification. An emulsification time of less than 2 minutes is considered optimal.

Particle Size and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of the nanoemulsion droplets, which are critical predictors of stability and GI transit.

Protocol:

  • Prepare the nanoemulsion as described in 4.1.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Measure the mean droplet size (Z-average), Polydispersity Index (PDI), and Zeta Potential.

Acceptance Criteria:

  • Z-average: 20 - 200 nm. This size range is optimal for avoiding rapid clearance and facilitating potential lymphatic uptake.

  • PDI: < 0.3. This indicates a narrow and homogenous size distribution, which is crucial for stability and predictable performance.

  • Zeta Potential: A non-zero value (typically -5 mV to -20 mV for this system) is desirable to ensure electrostatic repulsion between droplets, preventing aggregation.

Encapsulation Efficiency (%EE)

Objective: To quantify the amount of Tyr-Leu successfully encapsulated within the nanoemulsion droplets.

Protocol:

  • Prepare 1 mL of the nanoemulsion.

  • Centrifuge the sample at high speed (e.g., 15,000 rpm for 30 min) using a centrifugal filter device (e.g., Amicon® Ultra, 3 kDa MWCO) to separate the oily phase (encapsulated drug) from the aqueous phase (unencapsulated drug).

  • Quantify the concentration of Tyr-Leu in the aqueous filtrate using a validated HPLC-UV method.

  • Calculate the %EE using the following formula:

    %EE = [(Total Tyr-Leu - Unencapsulated Tyr-Leu) / Total Tyr-Leu] x 100

In Vitro Release and Stability Study

Objective: To evaluate the release profile of Tyr-Leu from the SNEDDS and its stability in simulated gastric and intestinal fluids.

G cluster_0 In Vitro Release & Stability Workflow A 1. Prepare Simulated Gastric Fluid (SGF, pH 1.2) & Simulated Intestinal Fluid (SIF, pH 6.8) B 2. Place SNEDDS in Dialysis Bag (1 kDa MWCO) A->B C 3. Incubate in SGF (2 hrs, 37°C) with Pepsin B->C D 4. Transfer to SIF (24 hrs, 37°C) with Trypsin C->D E 5. Sample release medium at time points (0, 1, 2, 4, 8, 12, 24 hr) D->E F 6. Analyze Tyr-Leu concentration by HPLC E->F G 7. Plot Cumulative Release % vs. Time F->G

Caption: Protocol for in vitro release and stability testing.

Protocol:

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2, with pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, with trypsin) according to USP standards.

  • Dialysis Setup: Place a known amount of Tyr-Leu loaded SNEDDS into a dialysis bag (e.g., 1 kDa MWCO).

  • Gastric Phase: Immerse the dialysis bag in SGF at 37°C with gentle shaking.

  • Intestinal Phase: After 2 hours, transfer the bag to SIF and continue the incubation for up to 24 hours.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Analysis: Quantify the concentration of Tyr-Leu in the samples using HPLC. This will demonstrate the protective effect of the SNEDDS, as a well-formulated vehicle will show minimal release in SGF and a sustained release profile in SIF.

Summary of Expected Characterization Data
ParameterFormulation A (Control - Unformulated Tyr-Leu)Formulation B (Tyr-Leu SNEDDS)Acceptance Criteria
Emulsification TimeN/A< 1 minute< 2 minutes
Droplet Size (Z-average)N/A85 ± 5 nm20 - 200 nm
Polydispersity Index (PDI)N/A0.15 ± 0.03< 0.3
Zeta PotentialN/A-12 ± 2 mVNon-zero
Encapsulation Efficiency (%EE)N/A95 ± 3 %> 90%
% Release in SGF (2 hr)> 90% (degraded)< 10%< 15%
% Release in SIF (12 hr)N/A~ 75%Sustained Release Profile

Troubleshooting

IssuePotential CauseRecommended Solution
Phase Separation or Cracking of Emulsion Incorrect oil/surfactant/cosurfactant ratio; poor component miscibility.Perform a ternary phase diagram study to identify the optimal nanoemulsification region. Re-evaluate component selection.
Large Droplet Size (>200 nm) or High PDI (>0.3) Insufficient surfactant concentration; high viscosity of the pre-concentrate.Increase the surfactant-to-oil ratio. Consider a less viscous oil or add a small amount of a co-solvent like ethanol.
Low Encapsulation Efficiency (<90%) Poor solubility of Tyr-Leu in the oil phase; drug precipitation.Pre-dissolve Tyr-Leu in the cosurfactant (Transcutol HP) before adding to the oil/surfactant mix. Ensure the drug loading does not exceed the solubilization capacity of the system.
Rapid Drug Release ("Burst Effect") High concentration of drug adsorbed on the droplet surface.Optimize the homogenization process. Ensure complete dissolution of the peptide in the lipidic phase during formulation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation and validation of a Tyr-Leu loaded self-nanoemulsifying drug delivery system. The described SNEDDS formulation offers a robust strategy to overcome the primary barriers to oral peptide delivery: enzymatic degradation and poor intestinal permeability. By systematically characterizing the vehicle for its emulsification performance, droplet size, encapsulation efficiency, and in vitro release profile, researchers can ensure the development of a consistent and potentially effective oral administration vehicle for Tyr-Leu, paving the way for further preclinical and clinical evaluation.

References

  • Renukuntla, J., Vadlapudi, A. D., Patel, A., Boddu, S. H., & Mitra, A. K. (2013). Approaches for enhancing oral bioavailability of peptides and proteins. International Journal of Pharmaceutics, 447(1-2), 75–93. [Link]

  • Drucker, D. J. (2020). Advances in oral peptide therapeutics. Nature Reviews Drug Discovery, 19(4), 277–289. [Link]

  • Pouton, C. W. (2006). Formulation of self-emulsifying drug delivery systems. Advanced Drug Delivery Reviews, 58(5-6), 685–692. [Link]

  • Kawakami, K., Yoshikawa, T., Moroto, Y., Kanaoka, E., & Koyama, K. (2002). Microemulsion formulation for enhanced absorption of poorly soluble drugs. I. Prescription design. Journal of Controlled Release, 81(1-2), 65–74. [Link]

  • Aungst, B. J. (2012). Intestinal permeation enhancers. Journal of Pharmaceutical Sciences, 101(4), 1269–1282. [Link]

  • Cornaire, G., Woodley, J., Hermann, P., Wrischna, A., & Löscher, W. (2004). Impact of P-glycoprotein on the permeability of various drugs in the Caco-2 cell line and in the rat jejunum in situ. Journal of Drug Targeting, 12(7), 417–426. [Link]

  • Hintzen, F., Perera, G., & Hauptstein, S. (2014). In vivo evaluation of nanoparticles for oral drug delivery. Journal of Controlled Release, 193, 177–186. [Link]

Application

Synthesis of cyclic Tyr-Leu (diketopiperazine) from linear precursor

Executive Summary & Strategic Analysis Cyclo(L-Tyr-L-Leu) is a bioactive 2,5-diketopiperazine (DKP) exhibiting significant antifungal properties and potential modulation of bacterial quorum sensing.[1] Unlike linear pept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Cyclo(L-Tyr-L-Leu) is a bioactive 2,5-diketopiperazine (DKP) exhibiting significant antifungal properties and potential modulation of bacterial quorum sensing.[1] Unlike linear peptides, DKPs possess a rigid heterocyclic scaffold that confers metabolic stability and high oral bioavailability.

This application note details two distinct protocols for the synthesis of Cyclo(L-Tyr-L-Leu) from linear dipeptide precursors. The choice of method depends on the available instrumentation and scale requirements.

FeatureMethod A: Thermal Cyclization (Solution) Method B: Microwave-Assisted (Green)
Primary Mechanism Acid-catalyzed intramolecular aminolysisDielectric heating/Thermal excitation
Scale Gram to Multi-gramMilligram to Gram
Time 12–24 Hours10–30 Minutes
Solvent 2-Butanol / TolueneWater (Aqueous)
Key Advantage Robust, scalable, standard glasswareRapid, eco-friendly, high yield

Retrosynthetic Logic & Mechanism

The formation of the DKP ring is driven by the nucleophilic attack of the N-terminal amine onto the C-terminal carbonyl carbon. This intramolecular aminolysis is thermodynamically favored due to the formation of a stable six-membered ring, but kinetically challenged by the trans conformation of the peptide bond.

Mechanism Visualization

The following diagram illustrates the transition from the linear precursor to the cyclic product.

DKP_Mechanism Precursor Linear Precursor (H-Tyr-Leu-OMe) cis_Rotamer cis-Rotamer (Reactive Conformation) Precursor->cis_Rotamer Peptide Bond Rotation Tetrahedral Tetrahedral Intermediate cis_Rotamer->Tetrahedral Nu: Attack (NH2 -> C=O) Product Cyclo(Tyr-Leu) (DKP) Tetrahedral->Product Elimination (-MeOH)

Figure 1: Mechanistic pathway for the cyclization of H-Tyr-Leu-OMe.[1] The rate-determining step is often the rotation to the cis-conformer.[1]

Protocol A: Thermal Cyclization (Solution Phase)

The "Nitecki" Method

This protocol is the industry standard for scalability. It utilizes a mixed solvent system to maintain solubility while allowing the azeotropic removal of methanol (the byproduct), driving the equilibrium toward the cyclic product.

Reagents Required[2][3][4][5][6][7]
  • Precursor: H-L-Tyr-L-Leu-OMe (HCl salt)[1]

  • Solvents: 2-Butanol, Toluene[1][2]

  • Catalyst: Glacial Acetic Acid[1]

  • Workup: Methanol, Ether[3]

Step-by-Step Methodology
  • Preparation of Linear Precursor:

    • Start with Boc-L-Tyr(tBu)-OH and H-L-Leu-OMe[1]·HCl.

    • Couple using standard EDC/HOBt or HATU chemistry in DMF.

    • Deprotect the N-terminal Boc group using TFA/DCM (1:1).[1]

    • Critical Checkpoint: Ensure complete removal of TFA by co-evaporation with toluene. Residual TFA can inhibit the amine nucleophile.

  • Cyclization Reaction:

    • Dissolve the deprotected linear dipeptide (H-L-Tyr-L-Leu-OMe) in a mixture of 2-Butanol and Toluene (1:1 v/v) .[1] Concentration should be approximately 0.1 M to favor intramolecular reaction over intermolecular oligomerization.

    • Add Glacial Acetic Acid (10% v/v).[1]

    • Expert Insight: The acetic acid acts as a mild general acid catalyst, protonating the leaving group (methoxide) without being strong enough to hydrolyze the amide bonds.

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 90–100°C) for 12–18 hours .

    • Monitor by TLC (System: CHCl3/MeOH 9:1).[1] The DKP product will typically have a higher Rf than the linear amine.

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • The residue often precipitates as a white solid.

    • Purification: Recrystallize from MeOH/Ether or wash the solid with cold ether to remove linear impurities.

Protocol B: Microwave-Assisted Synthesis

The "Green" Method [1]

Microwave irradiation accelerates the reaction by providing direct thermal energy to the polar peptide bonds, significantly reducing reaction time and suppressing epimerization (racemization) due to the shorter heat exposure.

Step-by-Step Methodology
  • Reaction Setup:

    • Place H-L-Tyr-L-Leu-OMe (1.0 mmol) in a microwave-safe vial (e.g., 10 mL volume).

    • Add Deionized Water (5 mL). No organic co-solvents are typically needed if the precursor is partially soluble.

    • Optional: If the precursor is the HCl salt, add 1 equivalent of DIEA (Diisopropylethylamine) to free the amine.

  • Irradiation:

    • Seal the vial.

    • Heat to 160°C for 15–20 minutes under high stirring.

    • Safety Note: Ensure the microwave reactor is equipped with pressure control.

  • Workup:

    • Cool the vial rapidly (compressed air or water bath).

    • The cyclic DKP, being less soluble in water than the linear precursor, often precipitates upon cooling.

    • Filter the precipitate and wash with cold water and diethyl ether.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous characterization. The following data points confirm the identity of Cyclo(L-Tyr-L-Leu).

Analytical Checkpoints
MethodExpected Observation
1H NMR (DMSO-d6) NH Protons: Two distinct amide singlets (approx. δ 7.8 - 8.2 ppm).Alpha Protons: Distinct multiplets at δ 3.9 - 4.2 ppm (shifted downfield from linear).Aromatic: Typical Tyr AB system (δ 6.6/7.0).[1]
Mass Spectrometry ESI-MS: [M+H]+ = 277.15 Da.Absence of linear precursor mass (309 Da for methyl ester).[1]
HPLC Single peak. DKP is generally more hydrophobic (later retention) than the free amine precursor on C18 columns.
Troubleshooting: Epimerization

A common failure mode is the conversion of L-Tyr-L-Leu to L-Tyr-D-Leu (or D-L).[1]

  • Detection: Appearance of split peaks in NMR or double peaks in HPLC.

  • Prevention: Avoid strong bases (NaOH, KOH) during cyclization. Stick to the acetic acid (Method A) or neutral aqueous (Method B) conditions.

References

  • Nitecki, D. E., Halpern, B., & Westley, J. W. (1971). A simple route to sterically pure diketopiperazines. The Journal of Organic Chemistry, 36(19), 2910–2912. Link[1]

  • Pérez-Picaso, L., et al. (2009). Efficient microwave assisted syntheses of 2,5-diketopiperazines in aqueous media.[1][4][5] Molecules, 14(8), 2836–2849.[4] Link

  • Kumar, N., et al. (2013). Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp.[1][6] Natural Product Research, 27(23), 2168-2172.[1][6] Link

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tyr-Leu Solubility for Biological Assays

Welcome to the technical support guide for handling the dipeptide Tyrosyl-Leucine (Tyr-Leu). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling the dipeptide Tyrosyl-Leucine (Tyr-Leu). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this hydrophobic peptide during their experimental workflows. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure successful solubilization for your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my Tyr-Leu peptide difficult to dissolve in aqueous buffers?

The poor water solubility of Tyr-Leu stems directly from the chemical nature of its constituent amino acids. Both Tyrosine (Tyr) and Leucine (Leu) possess large, nonpolar side chains (a phenol group and an isobutyl group, respectively).[1][2] In an aqueous environment, these hydrophobic side chains disrupt the hydrogen-bonding network of water, leading to thermodynamically unfavorable interactions. Consequently, the peptide molecules tend to associate with each other (aggregate) rather than dissolve. Peptides containing 50% or more hydrophobic residues are often insoluble or only sparingly soluble in aqueous solutions.[3]

Q2: What is the very first step I should take when attempting to dissolve Tyr-Leu?

Always begin with a small, test amount of your peptide.[3][4] Before attempting complex solvent systems, the first recommended step is to try dissolving the peptide in high-purity, sterile water. While many short peptides (fewer than five residues) are water-soluble, the hydrophobic nature of Tyr-Leu may prevent this.[2] If it does not readily dissolve with vortexing, do not discard the sample. This initial test provides a crucial baseline and indicates that more advanced methods are necessary.

Q3: How does pH dramatically influence the solubility of Tyr-Leu?

The solubility of any peptide is lowest at its isoelectric point (pI), the pH at which the molecule has a net charge of zero.[5][6][7][8] At this pH, the lack of electrostatic repulsion between peptide molecules encourages aggregation and precipitation. By adjusting the pH of the solution to be at least 1-2 units away from the pI, you can impart a net positive or negative charge on the peptide, significantly enhancing solubility through electrostatic repulsion.

For Tyr-Leu, a neutral peptide, its pI is calculated by averaging the pKa values of its terminal α-carboxyl and α-amino groups.[6][9][10] Adjusting the pH to be acidic (e.g., pH < 4) will protonate the carboxylate group and ensure the amino group is protonated, resulting in a net positive charge. Conversely, adjusting to a basic pH (e.g., pH > 11) will deprotonate the amino group and the tyrosine hydroxyl group, leading to a net negative charge.

Q4: Is it safe to use organic solvents like DMSO for my cell-based assays?

Yes, with caution. Dimethyl sulfoxide (DMSO) is a powerful solvent for dissolving hydrophobic peptides.[1][2][3] The standard workflow involves creating a highly concentrated stock solution (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted into your aqueous assay buffer. However, high concentrations of DMSO are cytotoxic. A general rule of thumb is to keep the final concentration of DMSO in your cell culture media below 0.5%, with many assays tolerating up to 1%.[3] Always perform a vehicle control (assay buffer with the same final DMSO concentration but without the peptide) to account for any solvent-induced effects.

Troubleshooting Guide: From Powder to Solution

This section provides detailed, step-by-step protocols to address specific solubility challenges you may encounter with Tyr-Leu.

Problem 1: My Tyr-Leu powder will not dissolve in water or standard buffer (e.g., PBS pH 7.4).

This is the most common issue and is expected due to the peptide's hydrophobicity. The peptide is near its isoelectric point, minimizing its solubility.

This should be your primary approach, especially for assays sensitive to organic solvents. The strategy is to shift the pH far from the peptide's isoelectric point (pI).

Underlying Principle: The net charge of a peptide is dictated by the pH of the solution and the pKa values of its ionizable groups. For Tyr-Leu, these are the N-terminal amine, the C-terminal carboxylic acid, and the Tyrosine side-chain hydroxyl group. By making the solution sufficiently acidic or basic, we force the peptide to adopt a net positive or negative charge, respectively, which promotes dissolution through electrostatic repulsion.

Table 1: Physicochemical Properties of Tyr-Leu Ionizable Groups

Ionizable GroupApproximate pKaCharge at pH 7.4
C-terminal α-carboxyl (-COOH)~2.3-3.1[11]-1
N-terminal α-amino (-NH3+)~9.1-9.7[5][12][13]+1
Tyrosine side-chain (-OH)~10.1-10.9[11][12][14]0
Calculated Isoelectric Point (pI) ~5.98 Net Charge ~0

Note: pKa values are approximate and can be influenced by the adjacent residue. The pI is estimated by averaging the pKa values of the terminal groups for a neutral peptide.[9][15]

Experimental Protocol: Acidic Solubilization

  • Weigh out the Tyr-Leu peptide and add the required volume of sterile water to reach the desired final concentration. Do not expect it to dissolve yet.

  • While stirring or vortexing the suspension, add 10% (v/v) acetic acid dropwise.

  • Monitor the solution. The peptide should dissolve as the pH drops significantly below the pI.

  • Once the solution is clear, you can use this acidic stock for further dilutions into your final assay buffer. Be mindful of the final buffer pH after dilution.

Experimental Protocol: Basic Solubilization

  • Weigh out the Tyr-Leu peptide and add the required volume of sterile water.

  • While stirring or vortexing, add a dilute base such as 0.1 M ammonium hydroxide (NH4OH) dropwise.

  • The peptide should dissolve as the pH rises and the tyrosine hydroxyl group deprotonates (above pH ~10.1), imparting a negative charge.[12][16]

  • Caution: Basic conditions can be harsh on peptides. Use this method if acidic conditions interfere with your assay and prepare the stock solution fresh.

G cluster_0 Tyr-Leu Charge States vs. pH pH2 < pH 2.3 (Strongly Acidic) Net Charge: +1 pI ~ pH 5.98 (Isoelectric Point) Net Charge: 0 (Zwitterion, Insoluble) pH2->pI Add Base pH11 > pH 10.1 (Strongly Basic) Net Charge: -2 pI->pH11 Add Base caption Diagram of Tyr-Leu net charge at different pH values.

Caption: Diagram of Tyr-Leu net charge at different pH values.

This is a robust method for highly hydrophobic peptides.

Underlying Principle: Organic aprotic solvents like DMSO are excellent at solvating large nonpolar molecules. They disrupt the intramolecular and intermolecular hydrogen bonds that can lead to peptide aggregation, allowing the peptide to dissolve.

Experimental Protocol: Preparing a DMSO Stock

  • Briefly centrifuge the vial of lyophilized Tyr-Leu to ensure all the powder is at the bottom.

  • Add a minimal volume of 100% pure DMSO directly to the vial to create a concentrated stock solution (e.g., 10-50 mM). For example, to make a 10 mM stock of Tyr-Leu (MW: 294.35 g/mol ), dissolve 2.94 mg in 1 mL of DMSO.

  • Vortex vigorously. If dissolution is slow, brief sonication in a water bath can be very effective.[1][3]

  • Visually inspect the solution to ensure it is completely clear and free of particulates.

  • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Problem 2: My Tyr-Leu precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.

This is a common phenomenon that occurs when the peptide's solubility limit is exceeded in the final aqueous/organic solvent mixture.

The way you mix is critical. Do not add the aqueous buffer to your concentrated DMSO stock. Instead, do the reverse.

Experimental Protocol: Stepwise Dilution

  • Begin with the final volume of your aqueous assay buffer in a tube.

  • While vigorously vortexing or stirring the buffer, add the required volume of the DMSO peptide stock slowly and dropwise.[2][3]

  • This method ensures that the peptide is rapidly dispersed in the large volume of buffer, preventing localized high concentrations that can trigger precipitation.

G start Concentrated Tyr-Leu in DMSO (e.g., 20 mM) vortex Vortexing start->vortex Add Dropwise buffer Aqueous Assay Buffer (e.g., PBS) buffer->vortex final Final Working Solution (e.g., 20 µM Tyr-Leu in 0.1% DMSO) vortex->final Rapid Dispersion caption Workflow for diluting a DMSO stock into aqueous buffer.

Caption: Workflow for diluting a DMSO stock into aqueous buffer.

If precipitation still occurs, the final concentration of DMSO may be insufficient to maintain solubility at your target peptide concentration.

Troubleshooting Steps:

  • Reduce Peptide Concentration: The simplest solution may be to lower the final working concentration of Tyr-Leu in your assay.

  • Increase Co-Solvent (Assay Permitting): If your assay can tolerate it, slightly increase the final percentage of DMSO. For example, if you were aiming for 0.1% DMSO, test if the peptide remains soluble at 0.5%.

  • Use Chaotropic Agents: For non-cellular assays, consider adding agents like 6M Guanidine Hydrochloride (GdnHCl) or 8M urea to the buffer to aid in solubilizing aggregating peptides, followed by dilution.[2][3]

Table 2: Example Dilution Calculations for DMSO Stock

Stock Conc.Desired Final Conc.Final VolumeDMSO Stock VolumeFinal DMSO %
20 mM20 µM1 mL1 µL0.1%
20 mM100 µM1 mL5 µL0.5%
10 mM50 µM2 mL10 µL0.5%

References

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • AK Lectures. (n.d.). Ionizable Amino Acids. Retrieved from [Link]

  • Wikipedia. (2023). Dipeptide. Retrieved from [Link]

  • Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]

  • ScienceGeek.net. (n.d.). Amino Acid pKa and pI Values. Retrieved from [Link]

  • Unknown Source. (n.d.). pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • van der Wel, P. C. A., et al. (2007). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biochemistry, 46(28), 8382–8393. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Retrieved from [Link]

  • ResearchGate. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Retrieved from [Link]

  • RSC Publishing. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Retrieved from [Link]

  • Semantic Scholar. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Retrieved from [Link]

  • Brainly.com. (2020). The side chain of tyrosine has a pKa of about 10. What percent of tyrosine side chains would be deprotonated at pH 8.5?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • NovoPro. (n.d.). AF12198 peptide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Tyr-Leu-Ile. Retrieved from [Link]

  • YouTube. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. Retrieved from [Link]

  • Quora. (2018). How to determine the Isoelectric point of amino acids with basic and acid side chains. Retrieved from [Link]

  • PMC - NIH. (n.d.). Proteome-pI: proteome isoelectric point database. Retrieved from [Link]

  • ResearchGate. (2019). How to dissolve Tyr-Phe dipeptide?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Tyr-Leu-Cys. Retrieved from [Link]

  • PubChem - NIH. (n.d.). L-Tyrosyl-L-leucine. Retrieved from [Link]

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Optimization

Preventing tyrosine oxidation in Tyr-Leu peptide solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tyrosine-Leucine (Tyr-Leu) dipeptide solutions. This guide is designed to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tyrosine-Leucine (Tyr-Leu) dipeptide solutions. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge: the prevention of tyrosine oxidation. My aim is to move beyond simple procedural lists and explain the underlying causality, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate concerns regarding Tyr-Leu peptide stability.

Q1: My Tyr-Leu solution has developed a yellowish tint. What does this mean?

A yellowish discoloration is a common visual indicator of tyrosine oxidation. The phenol side chain of tyrosine is susceptible to oxidation, leading to the formation of various chromophoric products, including dityrosine, which can impart a yellow or brownish color to the solution.[1] This is often a sign that the peptide's integrity may be compromised.

Q2: I'm seeing unexpected peaks in my HPLC-MS analysis of a stored Tyr-Leu solution. Could this be oxidation?

Yes, this is a strong possibility. Oxidation of the tyrosine residue can lead to the formation of several byproducts. When analyzing your sample via mass spectrometry, look for mass additions corresponding to oxygen atoms. A common modification is the addition of 16 Da, indicating mono-hydroxylation of the tyrosine residue. You may also detect peaks corresponding to dityrosine cross-links, which would have a mass equivalent to two Tyr-Leu peptides minus two hydrogen atoms.[1]

Q3: Is it better to store my Tyr-Leu peptide as a lyophilized powder or in solution?

For long-term stability, it is highly recommended to store the Tyr-Leu peptide as a lyophilized powder at -20°C or, for maximum stability, at -80°C.[1] Storing peptides in solution for extended periods significantly increases the risk of degradation, including oxidation, as water can facilitate these reactions.[1]

Q4: I need to prepare a stock solution. What is the best solvent and pH to minimize oxidation?

When preparing a stock solution for immediate or short-term use, use a high-purity, sterile solvent. For pH-sensitive applications, a slightly acidic buffer is generally preferable to alkaline conditions. The susceptibility of the tyrosine phenol group to oxidation increases under alkaline (high pH) conditions.[1][2]

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into the mechanisms of tyrosine oxidation and offers comprehensive strategies for prevention and mitigation.

Understanding the "Why": Mechanisms of Tyrosine Oxidation

Tyrosine oxidation is a complex process initiated by various factors, primarily reactive oxygen species (ROS), light, and trace metal ions.[1] The electron-rich phenol side chain of tyrosine is the primary target. The oxidation can proceed through several pathways, leading to a variety of products that can alter the peptide's structure, function, and solubility.[3][4]

A key oxidative pathway involves the formation of a tyrosine radical (Tyr•).[3] This highly reactive species can then dimerize to form dityrosine, creating a covalent cross-link between two peptide molecules.[4][5][6] This cross-linking can lead to aggregation and precipitation, resulting in a loss of active peptide concentration and potentially causing issues in downstream applications.

Diagram: Tyrosine Oxidation Pathway

Tyrosine_Oxidation Tyr_Leu Tyr-Leu Peptide Tyr_Radical Tyrosine Radical (Tyr•-Leu) Tyr_Leu->Tyr_Radical e- / H+ loss Initiators Initiators (ROS, Light, Metal Ions) Initiators->Tyr_Leu Oxidative Stress Dityrosine Dityrosine Cross-link (Leu-Tyr-Tyr-Leu) Tyr_Radical->Dityrosine Dimerization Other_Products Other Oxidation Products Tyr_Radical->Other_Products

Caption: Key initiators and products in the oxidation of Tyr-Leu peptides.

Troubleshooting: Inconsistent Experimental Results

Symptom: You observe a loss of peptide activity or significant variability between experimental runs using the same nominal concentration of Tyr-Leu.

Underlying Cause: This is a classic sign of peptide degradation due to oxidation. The formation of oxidized species and aggregates alters the effective concentration of the active, monomeric Tyr-Leu peptide.

Solution Workflow:

  • Verify Peptide Integrity: Immediately analyze your current stock solution using HPLC-MS to quantify the percentage of oxidized and aggregated forms.

  • Implement Preventative Storage: If significant degradation is observed, discard the old stock and prepare a fresh solution from lyophilized powder that has been stored correctly.

  • Control Environmental Factors: During your experiment, minimize the exposure of your peptide solution to light by using amber vials or wrapping your containers in foil.[1][2] If possible, de-gas your buffers to reduce dissolved oxygen.

  • Consider Antioxidants: For experiments that are particularly sensitive to oxidation, the inclusion of a compatible antioxidant may be necessary.

Troubleshooting: Peptide Precipitation or Cloudiness

Symptom: Your Tyr-Leu solution, which was initially clear, has become cloudy or contains visible precipitate.

Underlying Cause: This is often due to the formation of insoluble aggregates, primarily through dityrosine cross-linking.[1] As these cross-linked species grow, they can exceed their solubility limit and precipitate out of solution.

Solution Workflow:

  • pH and Buffer Optimization: The pH of your solution can significantly influence both the rate of oxidation and the solubility of the peptide.[2][7] Experiment with a range of slightly acidic pH values to find the optimal balance for stability and solubility in your specific buffer system.

  • Metal Ion Chelation: Trace metal ions, such as iron and copper, can catalyze oxidation reactions.[2][8][9] The use of a metal chelator, like ethylenediaminetetraacetic acid (EDTA), can sequester these ions and prevent them from participating in redox cycling.[10][11]

  • Temperature Control: Higher temperatures can accelerate the rate of chemical reactions, including oxidation.[12][13] Whenever possible, prepare and handle your Tyr-Leu solutions at reduced temperatures (e.g., on ice) and store them appropriately when not in use.

Diagram: Troubleshooting Workflow for Tyr-Leu Stability

Troubleshooting_Workflow Start Instability Observed (e.g., color change, precipitation) Analyze Analyze Peptide Integrity (HPLC-MS) Start->Analyze Evaluate_Storage Evaluate Storage Conditions (Temp, Light, Atmosphere) Analyze->Evaluate_Storage Degradation Confirmed Optimize_Solution Optimize Solution Parameters (pH, Buffer, Degassing) Evaluate_Storage->Optimize_Solution Consider_Additives Consider Protective Additives Optimize_Solution->Consider_Additives Antioxidants Antioxidants (e.g., Methionine) Consider_Additives->Antioxidants Chelators Metal Chelators (e.g., EDTA) Consider_Additives->Chelators Implement Implement Optimized Protocol Antioxidants->Implement Chelators->Implement

Caption: A logical workflow for diagnosing and resolving Tyr-Leu peptide instability.

Section 3: Preventative Protocols & Data

Proactive measures are the most effective way to ensure the integrity of your Tyr-Leu peptide solutions.

Protocol: Preparation and Storage of a Stabilized Tyr-Leu Stock Solution

This protocol incorporates best practices to minimize oxidation from the outset.

Materials:

  • Lyophilized Tyr-Leu peptide

  • High-purity, sterile, deionized water or a suitable buffer (e.g., phosphate or citrate buffer)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber vials or clear vials with aluminum foil

  • Optional: Metal Chelator (e.g., EDTA)

  • Optional: Antioxidant (e.g., L-methionine)

Procedure:

  • Pre-Chill: Place your solvent/buffer and vials on ice for at least 30 minutes before reconstitution.

  • Inert Atmosphere: If possible, gently flush the vial containing the lyophilized peptide with an inert gas (argon or nitrogen) for 1-2 minutes to displace oxygen.[1]

  • Reconstitution: Reconstitute the peptide to the desired concentration by adding the pre-chilled, and preferably degassed, solvent/buffer. Mix gently by inversion or slow vortexing until fully dissolved. Avoid vigorous shaking, which can introduce oxygen.

  • Addition of Stabilizers (Optional):

    • Metal Chelation: If using a chelator, add EDTA to a final concentration of 0.1-1 mM.[14]

    • Antioxidant: If an antioxidant is required, L-methionine can be added. Methionine can act as a scavenger for oxidizing species.[15]

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, light-protected vials. This prevents repeated freeze-thaw cycles and minimizes exposure of the entire stock to the atmosphere.

  • Storage: Tightly cap the aliquots, flush the headspace with inert gas if possible, and store at -80°C for long-term storage.

Data Summary: Key Parameters for Tyr-Leu Stability

The following table summarizes critical parameters and their recommended ranges for maintaining the stability of Tyr-Leu peptide solutions.

ParameterRecommended ConditionRationale
Storage Form Lyophilized PowderMinimizes water-mediated degradation pathways.[1]
Storage Temperature -20°C (short-term) to -80°C (long-term)Reduces the rate of chemical degradation.[1]
Solution pH Slightly Acidic (e.g., pH 5-6.5)Alkaline conditions increase the susceptibility of tyrosine to oxidation.[1][2]
Light Exposure Minimize (use amber vials)Light, especially UV, can induce photo-oxidation of tyrosine.[1][2]
Atmosphere Inert Gas (Argon, Nitrogen)Reduces the presence of oxygen, a key reactant in oxidation.[1]
Metal Ions Minimize (use high-purity reagents)Transition metals can catalyze oxidative reactions.[2][9]
Additives EDTA (0.1-1 mM), L-MethionineEDTA chelates catalytic metal ions, while methionine can act as an antioxidant.[10][14][15]

By understanding the mechanisms of tyrosine oxidation and implementing these proactive and troubleshooting strategies, you can significantly enhance the reliability and reproducibility of your experiments involving Tyr-Leu peptides.

References

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Pharmaceutical Research, 12(3), 348–355. Available at: [Link]

  • Rival, S., et al. (2001). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Journal of Physical Chemistry B, 105(50), 12677-12685. Available at: [Link]

  • DiMarco, M. P., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 26(1), 108–120. Available at: [Link]

  • Wang, H., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2364–2371. Available at: [Link]

  • Davies, M. J. (2021). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Molecules, 26(25), 7647. Available at: [Link]

  • Spickett, C. M., & Pitt, A. R. (2015). Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences. Free Radical Biology and Medicine, 89, 494–507. Available at: [Link]

  • News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Available at: [Link]

  • Zou, T., et al. (2020). Advances on Food-Derived Peptidic Antioxidants—A Review. Foods, 9(1), 72. Available at: [Link]

  • Faller, P., et al. (2008). Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. The Journal of Physical Chemistry B, 112(23), 7015–7024. Available at: [Link]

  • Sjödin, M., et al. (2014). Photochemical Tyrosine Oxidation in the Structurally Well-Defined α3Y Protein: Proton-Coupled Electron Transfer and a Long-Lived Tyrosine Radical. Journal of the American Chemical Society, 136(32), 11398–11407. Available at: [Link]

  • He, R., et al. (2023). Structural Basis and Applications of Antioxidant Peptides in Mitigating Oxidative Damage. Journal of Agricultural and Food Chemistry, 71(47), 18603–18619. Available at: [Link]

  • Lee, J., et al. (2018). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 30(29), 1705359. Available at: [Link]

  • Lafarga, T., et al. (2023). Antioxidant peptides from alternative sources reduce lipid oxidation in 5% fish oil-in-water emulsions (pH 4) and fish oil-enriched mayonnaise. Food Chemistry, 426, 136498. Available at: [Link]

  • Gopinatth, V. (2020). Antioxidative Effects of Primary Structure Modification of a Tuna Backbone Derived Peptide. Oregon State University. Available at: [Link]

  • Selley, M. L. (2004). Simultaneous determination of tyrosine, phenylalanine and deoxyguanosine oxidation products by liquid chromatography-tandem mass spectrometry as non-invasive biomarkers for oxidative damage. Journal of Chromatography B, 799(2), 245-254. Available at: [Link]

  • ProQuest. (2022). Immuno-Affinity Study of Oxidative Tyrosine Containing Peptides. International Journal of Peptide Research and Therapeutics, 28, 41. Available at: [Link]

  • Wang, D., et al. (2021). Effect of roasting temperature on lipid and protein oxidation and amino acid residue side chain modification of beef patties. Food & Function, 12(12), 5466-5476. Available at: [Link]

  • Wang, H., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2364-2371. Available at: [Link]

  • Ros, J. R., et al. (1996). Effect of metal ions on the kinetics of tyrosine oxidation catalysed by tyrosinase. International Journal of Biochemistry and Cell Biology, 28(4), 443-449. Available at: [Link]

  • Ward, R. J., et al. (2014). Chelators in the Treatment of Iron Accumulation in Parkinson's Disease. International Journal of Molecular Sciences, 15(11), 20569–20588. Available at: [Link]

  • AOCS. (2022). Metal Chelators as Antioxidants. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of side chain of peptides containing lysine (a), tyrosine... Available at: [Link]

  • Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. Zeitschrift für Naturforschung B, 39(1), 101-104. Available at: [Link]

  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. Available at: [Link]

  • Tandar, J., et al. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. International Journal of Molecular Sciences, 23(3), 1215. Available at: [Link]

  • Islie, N. B., et al. (2021). Chemoselective, oxidation-induced macrocyclization of tyrosine-containing peptides. Organic & Biomolecular Chemistry, 19(4), 784-788. Available at: [Link]

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Troubleshooting

Technical Support Center: Separating Tyr-Leu and Leu-Tyr Isomers via HPLC

Welcome to the technical support center for the chromatographic separation of the dipeptide isomers Tyrosyl-Leucine (Tyr-Leu) and Leucyl-Tyrosine (Leu-Tyr). This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of the dipeptide isomers Tyrosyl-Leucine (Tyr-Leu) and Leucyl-Tyrosine (Leu-Tyr). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging separation. As positional isomers, Tyr-Leu and Leu-Tyr possess identical mass and similar physicochemical properties, making their resolution a non-trivial task that requires a carefully optimized HPLC strategy.

This resource, curated by our senior application scientists, offers field-proven insights and protocols to empower you to achieve baseline separation of these critical dipeptide isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate Tyr-Leu and Leu-Tyr using standard reversed-phase HPLC?

A1: Tyr-Leu and Leu-Tyr are positional isomers with the same amino acid composition, resulting in identical molecular weights and very similar hydrophobicity. Standard reversed-phase HPLC (RP-HPLC), which primarily separates compounds based on hydrophobicity, often provides insufficient selectivity to resolve these isomers.[1][2][3] The subtle difference in the position of the bulky, hydrophobic tyrosine residue may not be enough to create a significant difference in retention time on a typical C18 column under generic gradient conditions.

Q2: What are the primary HPLC modes I should consider for this separation?

A2: For the separation of Tyr-Leu and Leu-Tyr, the most effective HPLC modes are:

  • Reversed-Phase HPLC (RP-HPLC): With careful optimization of mobile phase pH and the use of ion-pairing agents, RP-HPLC can be a powerful tool.[2][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP-HPLC, especially for polar compounds.[5][6][7][8] It separates based on a compound's hydrophilicity and can provide an orthogonal separation mechanism to RP-HPLC.

  • Chiral Chromatography: If you are working with stereoisomers (e.g., L-Tyr-L-Leu vs. D-Tyr-L-Leu), a chiral stationary phase (CSP) is essential for their resolution.[9][10][11]

Q3: How does mobile phase pH affect the separation of these dipeptides?

A3: The mobile phase pH is a critical parameter for separating Tyr-Leu and Leu-Tyr.[12][13][14][15][16] Both dipeptides have ionizable groups: the N-terminal amine, the C-terminal carboxylic acid, and the phenolic hydroxyl group of tyrosine. Altering the pH of the mobile phase changes the overall charge of the dipeptides, which in turn affects their interaction with the stationary phase and, consequently, their retention and selectivity. For instance, at a pH below the pKa of the carboxylic acid groups (~2-3), the dipeptides will be positively charged. At a pH above the pKa of the amino groups (~9-10), they will be negatively charged. The phenolic hydroxyl of tyrosine has a pKa of approximately 10.[12] These pH-induced changes in ionization can be exploited to enhance separation.

Troubleshooting Guide

Issue 1: Poor or No Resolution in Reversed-Phase HPLC

Q: I am using a standard C18 column with an acetonitrile/water gradient containing 0.1% TFA, but my Tyr-Leu and Leu-Tyr peaks are co-eluting. What should I do?

A: This is a common challenge. Here’s a systematic approach to troubleshoot and optimize your separation:

1. Manipulate the Mobile Phase pH:

  • The "Why": Trifluoroacetic acid (TFA) at 0.1% typically results in a mobile phase pH of around 2.[12] At this low pH, both the N-terminal amine and the C-terminal carboxyl group are protonated, leading to a net positive charge. The subtle differences in the pKa values of the terminal groups due to the adjacent amino acid can be exploited. You can explore a range of pH values to find the optimal selectivity.[14][15]

  • Protocol:

    • Prepare a series of aqueous mobile phases with different pH values (e.g., pH 2.5, 3.0, 4.0, 5.0, 6.0). Use a stable buffer system like phosphate or acetate at a concentration of 10-25 mM.

    • For each pH, run your gradient method and observe the changes in retention time and, more importantly, the selectivity (the distance between the two peaks).

    • Plot the retention time of each isomer against the mobile phase pH to visualize the optimal pH for separation.

2. Introduce an Ion-Pairing Reagent:

  • The "Why": Ion-pairing chromatography (IPC) can enhance the retention and selectivity of charged analytes on a reversed-phase column.[17][18] An ion-pairing reagent, an ionic molecule with a hydrophobic tail, is added to the mobile phase. It forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention. For the positively charged dipeptides at low pH, an anionic ion-pairing reagent like an alkyl sulfonate can be effective.

  • Protocol:

    • Start with a low concentration of an ion-pairing reagent, such as 5 mM sodium heptanesulfonate, in your aqueous mobile phase (at a controlled pH).

    • Equilibrate the column thoroughly with the ion-pairing mobile phase.

    • Inject your sample and assess the separation.

    • If necessary, you can adjust the concentration of the ion-pairing reagent or the length of its alkyl chain to fine-tune the retention and selectivity.

3. Change the Organic Modifier:

  • The "Why": While acetonitrile is the most common organic modifier, switching to methanol or a mixture of acetonitrile and methanol can alter the selectivity. Methanol is a more polar solvent and can engage in different intermolecular interactions with the analytes and the stationary phase, potentially improving the resolution of closely eluting peaks.

  • Protocol:

    • Replace acetonitrile with methanol in your mobile phase.

    • Alternatively, prepare a mobile phase with a mixture of acetonitrile and methanol (e.g., 50:50).

    • Re-run your gradient and compare the chromatograms.

Issue 2: Insufficient Retention in Reversed-Phase HPLC

Q: My dipeptide isomers are eluting very early in the gradient, close to the void volume, making separation impossible. How can I increase their retention?

A: Poor retention of these relatively polar dipeptides is a common issue in RP-HPLC. Consider the following strategies:

1. Switch to a Less Hydrophobic Stationary Phase:

  • The "Why": If you are using a C4 or C8 column, switching to a more hydrophobic C18 or even a phenyl-hexyl column can increase retention. The increased carbon load provides more surface area for hydrophobic interactions.

  • Recommendation: Use a high-quality, end-capped C18 column with a high surface area.

2. Employ Hydrophilic Interaction Liquid Chromatography (HILIC):

  • The "Why": HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds.[5][6][7][8] In HILIC, a polar stationary phase (e.g., amide, diol, or bare silica) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. Water acts as the strong eluting solvent. This mode will provide significantly more retention for your dipeptides than RP-HPLC.

  • Protocol for HILIC Method Development:

    • Column: Start with an amide-based HILIC column.

    • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate, pH adjusted to 4.5.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate, pH adjusted to 4.5.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B.

    • Injection Solvent: Ensure your sample is dissolved in a solvent with a high organic content (e.g., 80-90% acetonitrile) to ensure good peak shape.

Visualizing HILIC Separation Mechanism

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Aqueous Layer cluster_2 Mobile Phase (High Organic) Si1 Si water H₂O H₂O H₂O TyrLeu Tyr-Leu TyrLeu->water Partitions into Aqueous Layer LeuTyr Leu-Tyr LeuTyr->water Partitions into Aqueous Layer caption Figure 1: HILIC Partitioning Mechanism.

Caption: Figure 1: HILIC Partitioning Mechanism.

Experimental Protocols

Protocol 1: Optimized Reversed-Phase HPLC Method

This protocol provides a starting point for the separation of Tyr-Leu and Leu-Tyr using RP-HPLC with pH and ion-pairing optimization.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Sodium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 280 nm
Injection Volume 2 µL
Protocol 2: HILIC Method for Enhanced Retention

This protocol is recommended when RP-HPLC fails to provide adequate retention.

ParameterCondition
Column Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 95:5 (v/v) Acetonitrile/Water + 10 mM Ammonium Formate, pH 4.5
Mobile Phase B 50:50 (v/v) Acetonitrile/Water + 10 mM Ammonium Formate, pH 4.5
Gradient 0% to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 220 nm and 280 nm
Injection Volume 1 µL (dissolved in 90% Acetonitrile)

Method Development Workflow

Method_Development_Workflow start Start: Co-eluting Tyr-Leu & Leu-Tyr rp_hplc Initial Attempt: Reversed-Phase HPLC (C18, ACN/H₂O, 0.1% TFA) start->rp_hplc check_resolution Adequate Resolution? rp_hplc->check_resolution optimize_ph Optimize Mobile Phase pH (e.g., pH 2.5 - 6.0) check_resolution->optimize_ph No end End: Baseline Separation Achieved check_resolution->end Yes check_resolution2 Adequate Resolution? optimize_ph->check_resolution2 ion_pairing Introduce Ion-Pairing Reagent (e.g., Heptanesulfonate) check_resolution2->ion_pairing No check_resolution2->end Yes check_resolution3 Adequate Resolution? ion_pairing->check_resolution3 switch_to_hilic Switch to Orthogonal Method: HILIC check_resolution3->switch_to_hilic No check_resolution3->end Yes optimize_hilic Optimize HILIC Conditions (Gradient, Buffer) switch_to_hilic->optimize_hilic check_resolution4 Adequate Resolution? optimize_hilic->check_resolution4 check_resolution4->end Yes end_fail End: Consult Specialist check_resolution4->end_fail No caption2 Figure 2: Workflow for separating Tyr-Leu and Leu-Tyr.

Caption: Figure 2: Workflow for separating Tyr-Leu and Leu-Tyr.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • Waters Corporation. (n.d.).
  • Kader, F., & Mrestani, Y. (2012). Peptide separation by Hydrophilic-Interaction Chromatography: A review.
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  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(8), 2203-2221.
  • Biotage. (2023, January 30).
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Astec. (n.d.).
  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Gwarda, R., Dzido, T. H., & Polak, B. (2018).
  • Sharma, S., & Singh, S. (2025, August 7). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
  • Regalado, E. L., et al. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Technology Networks. (2024, March 12).
  • Creative Peptides. (n.d.).
  • Crawford Scientific. (n.d.).
  • Costa, V., et al. (2009). Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. PubMed.
  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Welch, C. J. (2023, December 27).
  • Apffel, A., et al. (2005).
  • Purolite. (2020, September 23).
  • Armstrong, D. W. (n.d.). COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Phenomenex. (n.d.).
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Brückner, H., & Strecker, B. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557.

Sources

Optimization

Minimizing diketopiperazine formation during YL synthesis

[label="Intramolecular Attack\n(Amine attacks ester)", fillcolor="#FBBC05", fontcolor="#202124", shape="ellipse Mechanism of Diketopiperazine (DKP) formation during YL dipeptide synthesis. Troubleshooting FAQs Q1: I am l...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Intramolecular Attack\n(Amine attacks ester)", fillcolor="#FBBC05", fontcolor="#202124", shape="ellipse

Mechanism of Diketopiperazine (DKP) formation during YL dipeptide synthesis.

Troubleshooting FAQs

Q1: I am losing my entire peptide chain after deprotecting Tyrosine. Is my coupling failing? A: It is highly unlikely that your coupling is failing. You are observing DKP formation. During the Fmoc deprotection of Tyrosine, the free amine attacks the ester linkage connecting Leucine to the resin. The resulting cyclo(-Tyr-Leu-) washes away, terminating your synthesis. This is a classic base-catalyzed side reaction in SPPS 1.

Q2: I am currently using Wang resin for my C-terminal Leucine. Should I switch my solid support? A: Yes. Wang resin utilizes an unhindered p-alkoxybenzyl ester linkage, which offers virtually no steric protection against nucleophilic attack. To physically block the intramolecular attack, you must switch to a sterically hindered resin such as 2-Chlorotrityl Chloride (2-CTC) resin 2. The massive trityl group creates a steric shield around the ester linkage, making it the industry "gold standard" for preventing DKP formation at the dipeptide stage.

Q3: Even with 2-CTC resin, I am still seeing 10-15% yield loss. How can I adjust my Fmoc deprotection protocol? A: DKP formation is a base-catalyzed competition reaction. The standard 20% piperidine in DMF protocol exposes the free amine to basic conditions for far too long (typically 10-20 minutes). You must minimize this exposure window. An optimized alternative is using 2% DBU and 5% piperazine in NMP 3. DBU is a stronger base that accelerates Fmoc removal kinetics to just a few minutes, drastically reducing the time available for the DKP cyclization to occur.

Q4: Are there alternative building blocks I can use if resin and deprotection changes are insufficient? A: Yes. If DKP persists, you can bypass the reactive dipeptide intermediate entirely by coupling a pre-synthesized Fmoc-dipeptide (e.g., Fmoc-Tyr(tBu)-Leu-OH) directly to the empty resin 4. Alternatively, using an N-trityl protecting group (Trt-Tyr(tBu)-OH) instead of Fmoc allows for mild acidic deprotection (1% TFA), completely avoiding the basic conditions that trigger aminolysis.

Quantitative Data: Impact of Synthetic Choices on DKP Formation

To illustrate the causality of these experimental choices, the following table summarizes the impact of resin selection and deprotection base on DKP formation rates during dipeptide synthesis.

Resin TypeLinker Steric HindranceDeprotection CocktailDKP Formation (%)Recommendation
Wang Resin Low (p-alkoxybenzyl ester)20% Piperidine / DMF> 80.0%Avoid for YL
2-CTC Resin High (Trityl ester)20% Piperidine / DMF~ 13.8%Sub-optimal
2-CTC Resin High (Trityl ester)5% Piperazine / NMP< 4.0%Good
2-CTC Resin High (Trityl ester)2% DBU + 5% Piperazine / NMP< 1.0% Preferred

Data synthesized from comparative mechanistic studies on Fmoc-removal strategies in SPPS 3.

Validated Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies. These protocols are designed with internal chemical checkpoints to minimize DKP during YL synthesis.

Protocol A: Loading Leucine onto 2-Chlorotrityl Chloride (2-CTC) Resin

Causality: 2-CTC resin prevents DKP via extreme steric bulk. Furthermore, loading the first amino acid onto 2-CTC does not require basic coupling reagents, preventing C-terminal racemization 2.

  • Swelling: Swell 1.0 g of 2-CTC resin (substitution ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.

  • Amino Acid Preparation: Dissolve 1.5 eq of Fmoc-Leu-OH and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) in minimal dry DCM.

  • Loading: Add the amino acid solution to the swollen resin. Agitate gently for exactly 2 hours at room temperature.

  • Capping (Self-Validation Step): Add 1 mL of Methanol (MeOH) per gram of resin to cap any unreacted trityl chloride sites. Agitate for 15 minutes. This prevents subsequent amino acids from binding directly to the resin and forming deletion sequences.

  • Washing: Drain and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Protocol B: Optimized Fmoc Deprotection and Tyrosine Coupling

Causality: Rapid deprotection with DBU/Piperazine minimizes the kinetic window in which the free amine can attack the ester bond 3.

  • Coupling Tyr: Couple Fmoc-Tyr(tBu)-OH (3.0 eq) using standard activating agents (e.g., DIC/Oxyma) in DMF for 1 hour. Wash thoroughly with DMF (5x).

  • Rapid Deprotection: Treat the Fmoc-Tyr(tBu)-Leu-Resin with a solution of 2% DBU and 5% Piperazine in NMP .

  • Timing (Critical): Agitate for exactly 2 minutes, drain, and repeat for another 2 minutes. Do not exceed 5 minutes total exposure to the base.

  • Washing: Immediately drain and wash vigorously with DMF (5x) and DCM (3x) to remove all traces of the basic cocktail.

  • Immediate Elongation (Self-Validation Step): Immediately proceed to couple the third amino acid in your sequence. Do not leave the free amine resting. Coupling the next amino acid traps the free amine as a stable amide bond, permanently neutralizing the DKP threat.

DKP_Workflow Start YL Synthesis Stage Resin Resin Selection Start->Resin Wang Wang Resin (High DKP Risk) Resin->Wang Avoid CTC 2-CTC Resin (Sterically Hindered) Resin->CTC Preferred Deprotect Fmoc Deprotection CTC->Deprotect Standard 20% Piperidine (Slow, High Risk) Deprotect->Standard Avoid Optimized 2% DBU / 5% Piperazine (Fast, Low Risk) Deprotect->Optimized Preferred Success Successful Elongation Optimized->Success

Decision workflow for optimizing YL solid-phase peptide synthesis to prevent DKP.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention , PeptideChemistry.org, 1

  • Utility of Trityl Supports in Fmoc-t-butyl Solid Phase Peptide Synthesis , CBL Patras Technical Library, 2

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis , ACS Omega, 3

  • Fmoc Solid Phase Peptide Synthesis , ChemPep, 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tyr-Leu Peptide Stability at Physiological pH

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and analytical chemists evaluating the stability of the Tyrosyl-Leucine (Tyr-Leu) dipeptide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and analytical chemists evaluating the stability of the Tyrosyl-Leucine (Tyr-Leu) dipeptide. Because Tyr-Leu lacks structural bulk and contains an oxidation-sensitive phenolic ring, it is highly susceptible to both chemical degradation and enzymatic hydrolysis at physiological pH (pH ~7.4).

Below, you will find mechanistic troubleshooting FAQs, self-validating experimental workflows, and quantitative data to ensure your stability assays yield artifact-free, reproducible results.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Tyr-Leu peptide shows significant degradation in pH 7.4 PBS buffer even without plasma present. What is causing this, and how can I prevent it? Causality & Solution: At physiological pH, the primary non-enzymatic degradation pathway for tyrosine-containing peptides is chemical oxidation. The electron-rich phenol moiety of the Tyrosine side chain is highly susceptible to oxidation by trace reactive oxygen species (ROS) or dissolved oxygen, a process frequently catalyzed by trace transition metal ions in the buffer[1]. This oxidation cascade generates a tyrosyl radical, which can rapidly convert into a dopaquinone intermediate or result in peptide cross-linking[2]. To stabilize the peptide in buffer:

  • De-gas your PBS to remove dissolved oxygen.

  • Add a metal chelator like EDTA (1–5 mM) to sequester trace metals that catalyze radical formation.

  • Store aliquots in amber vials to prevent photo-induced oxidation.

Q2: In my plasma stability assays, Tyr-Leu disappears within 30 minutes. How do I determine if this is due to enzymatic cleavage or chemical instability? Causality & Solution: As a dipeptide, Tyr-Leu is a prime target for exopeptidases—specifically aminopeptidases present in high concentrations in human plasma[3]. To distinguish between enzymatic hydrolysis and chemical degradation, you must run a self-validating controlled assay. Troubleshooting steps:

  • Heat-Inactivated Control: Run a parallel assay using heat-inactivated plasma (56°C for 30 mins). If the peptide is stable here but degrades in fresh plasma, the degradation is strictly enzymatic.

  • Anticoagulant Bias: Be aware that the choice of plasma anticoagulant alters enzyme activity. EDTA plasma chelates divalent cations (Ca²⁺, Zn²⁺), artificially inhibiting metalloproteases and extending peptide half-life compared to Heparin plasma or fresh blood[3].

Q3: Why is my LC-MS/MS recovery of Tyr-Leu so low after precipitating plasma proteins with Trichloroacetic Acid (TCA)? Causality & Solution: Broadly used precipitation by strong acids (like TCA) is unsuitable for many small peptides. Strong acids can cause acid-catalyzed hydrolysis of the peptide bond or force the peptide to co-precipitate with the denatured protein pellet, resulting in severe analyte loss[4]. Switch to a mixture of cold organic solvents (e.g., Acetonitrile), which lowers the dielectric constant to precipitate large proteins while preserving the dipeptide in the supernatant[4].

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation pathways of Tyr-Leu depending on the microenvironment (in vitro buffer stress vs. in vivo plasma exposure).

Degradation TL Tyr-Leu Dipeptide (Physiological pH 7.4) Enz Enzymatic Cleavage TL->Enz In vivo / Plasma Chem Chemical Oxidation TL->Chem In vitro / Stress Aminopep Aminopeptidases (Plasma/Serum) Enz->Aminopep ROS ROS / Trace Metals (Buffer/Plasma) Chem->ROS Prod1 Free Tyrosine + Free Leucine Aminopep->Prod1 Prod2 Dopaquinone & Cross-linked Species ROS->Prod2

Caption: Logical flowchart of Tyr-Leu degradation pathways at pH 7.4.

Part 3: Quantitative Data & Matrix Comparison

Understanding how the matrix impacts stability is critical for predictive pharmacokinetics. The table below summarizes the expected half-lives and degradation profiles of Tyr-Leu under various physiological testing conditions.

Matrix / ConditionPrimary Degradation MechanismExpected Half-Life (t½)Recommended Preventive Action
PBS Buffer (pH 7.4, 37°C) Chemical Oxidation (Phenol ring)> 48 hoursDegas buffer, add 1 mM EDTA
Human Plasma (Heparin) Enzymatic (Aminopeptidases)< 1 hourUse structural analogs or N-methylation
Human Plasma (EDTA) Enzymatic (Reduced metalloprotease activity)1 - 3 hoursStandardize anticoagulant choice across studies
Acidic Precipitation (TCA) Chemical (Acid-catalyzed analyte loss)N/A (Artifactual loss)Use 3 volumes of cold Acetonitrile instead

Part 4: Standardized Protocol: Ex Vivo Plasma Stability Assay

This protocol is engineered to prevent artifactual degradation during sample processing, ensuring that the calculated half-life reflects true physiological stability[5]. It incorporates a self-validating quenching step to halt enzymatic activity instantly.

Materials Required:
  • Test Compound: Tyr-Leu stock solution (10 mM in DMSO).

  • Matrix: Pooled human plasma (Standardize to K2EDTA or Heparin depending on the study goal).

  • Quenching Solvent: 100% Acetonitrile (LC-MS grade) pre-chilled to -20°C, containing an internal standard (e.g., isotopically labeled Tyr-Leu).

Step-by-Step Methodology:
  • Matrix Preparation: Pre-warm 990 µL of human plasma in a 1.5 mL Eppendorf tube to 37°C in a thermomixer (750 rpm) for 10 minutes.

  • Spiking (Initiation): Add 10 µL of a 100 µM Tyr-Leu working solution (diluted in PBS from the DMSO stock) to the plasma. The final peptide concentration is 1 µM. Critical: Ensure the final DMSO concentration remains <1% to prevent plasma enzyme denaturation[5].

  • Incubation & Sampling: Incubate the mixture at 37°C. At designated time points (0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot.

  • Quenching (Self-Validation Step): Immediately dispense the 50 µL aliquot into a pre-chilled tube containing 150 µL of the cold Quenching Solvent (a 3:1 ratio of organic solvent to plasma). This rapidly denatures plasma proteins, halting enzymatic activity instantly without subjecting the peptide to harsh acidic conditions that cause analyte loss[4].

  • Extraction: Vortex the quenched sample vigorously for 2 minutes, then incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer 100 µL of the clear supernatant to an LC-MS vial. Analyze via UPLC-MS/MS in positive ESI mode, monitoring the parent ion transition for Tyr-Leu to calculate the percent remaining over time[5].

Workflow S1 1. Spiking (1 µM Peptide) S2 2. Incubation (37°C, 0-120 min) S1->S2 S3 3. Quenching (Cold Acetonitrile) S2->S3 S4 4. Centrifugation (12,000 x g) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Caption: Step-by-step experimental workflow for plasma stability assays.

References

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PLOS ONE. URL:[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - ACS Pharmacology & Translational Science / PMC. URL:[Link]

  • Plasma Stability Assay - Creative Bioarray. URL:[Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Communications / NIH. URL:[Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing). URL:[Link]

Sources

Optimization

Optimizing cleavage cocktails for Tyr-Leu recovery

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): optimizing the recovery and purity of peptides containing Tyrosine-Leucine (Tyr-Leu) sequences.

The juxtaposition of an electron-rich phenol ring (Tyrosine) with a bulky, hydrophobic side chain (Leucine) creates a unique microenvironment that is highly susceptible to side reactions during global deprotection. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity peptide recovery.

Q1: Why is my Tyr-Leu containing peptide showing a +56 Da mass shift on LC-MS after cleavage? A1: A +56 Da mass shift is the classic signature of t-butylation on the Tyrosine residue[1]. During global deprotection with Trifluoroacetic Acid (TFA), protecting groups (such as t-butyl ethers/esters from Ser, Thr, Tyr, or Boc from Lys) are cleaved, generating highly reactive tert-butyl carbocations[2]. Because Tyrosine contains an electron-rich phenol ring, it is highly susceptible to electrophilic aromatic substitution at the ortho position by these carbocations[1]. If your cleavage cocktail lacks the appropriate scavengers to quench these electrophiles, they will irreversibly alkylate the Tyrosine side chain[2].

Q2: How does the adjacent Leucine (Leu) residue exacerbate this alkylation issue? A2: Leucine possesses a bulky, hydrophobic isobutyl side chain. In a Tyr-Leu sequence, this creates a localized hydrophobic microenvironment and significant steric hindrance. This structural bulk can restrict the diffusion rate of bulky scavengers (like Triisopropylsilane, TIPS) to the adjacent Tyrosine. Consequently, the local half-life of trapped tert-butyl cations increases near the Tyr residue, thermodynamically favoring the intramolecular alkylation side reaction over intermolecular scavenger quenching.

Q3: Which cleavage cocktail is optimal for maximizing the recovery of intact Tyr-Leu peptides? A3: For sequences prone to Tyrosine alkylation, Reagent K is the gold standard[3][4]. Causality: Reagent K contains Phenol, which is critical here. Phenol acts as a sacrificial structural mimic of Tyrosine[5]. Because it is present in vast molar excess in the cocktail, it outcompetes the intramolecular Tyrosine for the tert-butyl carbocations. Ethanedithiol (EDT) is the most efficient scavenger for t-butyl trifluoroacetate[6], while water quenches t-butyl cations to form tert-butanol[7]. If EDT must be avoided due to its severe odor, a modified Reagent B (incorporating TIPS and Phenol) is the next best alternative[3][7].

Q4: My Tyr-Leu peptide is highly hydrophobic and precipitating poorly in ether. How can I improve isolation? A4: Hydrophobic sequences containing multiple Leu residues can sometimes exhibit partial solubility in standard diethyl ether, leading to yield loss during precipitation. To resolve this, concentrate the TFA cleavage mixture under a stream of nitrogen to about 10-20% of its original volume before precipitation[3][5]. Furthermore, use methyl tert-butyl ether (MTBE) instead of diethyl ether[3]. MTBE has a lower dielectric constant, which forces the hydrophobic peptide out of solution more aggressively while keeping the cleaved organic protecting groups dissolved.

Mechanistic Visualization

G TFA TFA Cleavage (Acidolysis) tBu t-Butyl Cations (Reactive Electrophiles) TFA->tBu Generates Tyr Tyrosine Residue (Electron-Rich Phenol) tBu->Tyr Attacks (No Scavenger) Scavenger Phenol / TIPS (Sacrificial Scavengers) tBu->Scavenger Quenched By SideProduct t-Butylated Tyr (+56 Da Mass Shift) Tyr->SideProduct Alkylation Intact Intact Tyr-Leu Peptide (Target Recovery) Scavenger->Intact Protects

Mechanism of Tyrosine t-butylation and protection by scavengers during TFA cleavage.

Data Presentation: Cleavage Cocktail Comparison

To ensure you select the correct self-validating system for your synthesis, compare the standard cleavage cocktails below.

Cleavage CocktailComposition (v/v)Scavenger MechanismTyr-Leu Suitability
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Phenol mimics Tyr; EDT is the strongest cation trap[6].Optimal . Prevents +56 Da alkylation effectively[3][4].
Reagent B TFA / Phenol / H₂O / TIPS (88 : 5 : 5 : 2)TIPS provides steric shielding; Phenol acts as a decoy[3][7].High . Excellent alternative if EDT odor is prohibited.
Standard TFA / TIS / H₂O (95 : 2.5 : 2.5)TIS quenches cations; H₂O forms t-butanol[7].Low . Lacks phenol decoy; high risk of Tyr alkylation[2].
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Anisole acts as a weaker phenolic decoy[4].Moderate . Better than standard, but inferior to K[4].

Experimental Protocol: Optimized Cleavage Workflow

Self-Validating Checkpoint: Before scaling up, perform a 10 mg test cleavage to validate scavenger efficiency via LC-MS. If a +56 Da peak is observed, increase the phenol concentration by 2%.

Step 1: Resin Preparation & Swelling

  • Action: Wash the synthesized peptide-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL/g resin) to remove residual Dimethylformamide (DMF). Dry under a stream of nitrogen for 1 hour[2].

  • Causality: DMF is a weak base and will neutralize the TFA, severely reducing cleavage efficiency. DCM swells the resin optimally, exposing the internal matrix for rapid TFA penetration.

Step 2: Cleavage Cocktail Preparation (Reagent K)

  • Action: In a fume hood, freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Milli-Q Water, 5% Thioanisole, and 2.5% Ethanedithiol (EDT) (v/v)[3][4].

  • Causality: Scavengers degrade rapidly upon exposure to air and light. Using oxidized thioanisole or degraded EDT will introduce reactive sulfur species, permanently modifying the peptide[8].

Step 3: Acidolysis and Deprotection

  • Action: Chill the cleavage cocktail in an ice bath. Add 10 mL of cocktail per gram of dry peptide-resin[3]. Remove from the ice bath and gently stir at room temperature for 2 to 2.5 hours[3][6].

  • Causality: The initial ice-cold addition prevents the exothermic degradation of sensitive bonds. The subsequent 2-hour room temperature incubation provides the thermodynamic energy required to fully cleave sterically hindered protecting groups around the bulky Leucine residue.

Step 4: Filtration and Concentration

  • Action: Filter the cleavage mixture through a fritted glass funnel into a clean collection flask. Wash the resin with an additional 2 mL of neat TFA[6]. Concentrate the combined filtrate under a stream of nitrogen to approximately 20% of its original volume[3][6].

  • Causality: Concentrating the TFA minimizes the volume of ether required for precipitation and forces hydrophobic Tyr-Leu sequences out of solution, maximizing yield.

Step 5: Precipitation and Isolation

  • Action: Add the concentrated filtrate dropwise into 10 volumes of ice-cold methyl tert-butyl ether (MTBE)[3][9]. Incubate at -20°C for 30 minutes. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with fresh cold MTBE. Lyophilize the final pellet.

  • Causality: MTBE is preferred over diethyl ether for hydrophobic Leu-rich sequences because it has a lower dielectric constant, ensuring rapid and complete precipitation of the peptide while keeping the cleaved organic protecting groups safely dissolved.

Workflow Step1 1. Resin Preparation Wash with DCM & Dry Step2 2. Cocktail Addition Add Reagent K (Ice-Cold) Step1->Step2 Step3 3. Acidolysis Stir 2-3 hrs at Room Temp Step2->Step3 Step4 4. Filtration Separate Resin from TFA Step3->Step4 Step5 5. Precipitation Dropwise into Cold MTBE Step4->Step5 Step6 6. Isolation Centrifuge & Lyophilize Step5->Step6

Step-by-step experimental workflow for peptide cleavage and isolation.

References

1.[3] Title : Cleavage Cocktails | Source : peptide.com | URL : 3 2.[4] Title : Introduction to Peptide Synthesis - PMC | Source : nih.gov | URL : 4 3.[1] Title : Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection | Source : benchchem.com | URL : 1 4.[6] Title : Introduction to Cleavage Techniques | Source : thermofisher.com | URL : 6 5.[9] Title : SYNTHESIS NOTES - Aapptec Peptides | Source : peptide.com | URL : 9 6.[7] Title : Cleavage Cocktail Selection | Source : wpmucdn.com | URL : 7 7.[2] Title : Technical Support Center: Optimizing Cleavage and Deprotection of H-Gly-Ala-Tyr-OH from Resin | Source : benchchem.com | URL : 2 8.[8] Title : Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis | Source : researchgate.net | URL : 8 9.[5] Title : DEVELOPMENT OF A MULTIPLE PEPTIDE SYNTHESIS AND COMPLEMENTARY MULTIPLE PEPTIDE PURIFICATION SYSTEM | Source : collectionscanada.gc.ca | URL : 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioavailability Guide: Tyr-Leu (YL) vs. Tyr-Leu-Gly (YLG)

Topic: Comparative Bioavailability of Tyr-Leu (YL) vs. Tyr-Leu-Gly (YLG) Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists Executive Summary In the development of anxiolytic and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioavailability of Tyr-Leu (YL) vs. Tyr-Leu-Gly (YLG) Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists

Executive Summary

In the development of anxiolytic and neuroactive peptides, the choice between the dipeptide Tyr-Leu (YL) and the tripeptide Tyr-Leu-Gly (YLG) represents a trade-off between intrinsic absorption efficiency and bioaccessibility .

While Tyr-Leu (YL) represents the minimal bioactive pharmacophore with established blood-brain barrier (BBB) permeability, Tyr-Leu-Gly (YLG) exhibits superior release kinetics from precursor proteins (e.g.,


S-casein) under simulated gastric conditions. Experimental evidence suggests that while both peptides are substrates for the proton-coupled oligopeptide transporter (PepT1), YLG functions effectively as a "pro-peptide," relying on brush-border or cytosolic hydrolysis to generate the bioactive YL moiety, thereby extending the apparent half-life of the pharmacophore in vivo.
Physicochemical Profile & Structural Properties[1][2]

The structural differences between YL and YLG dictate their interaction with the PepT1 transporter and their susceptibility to enzymatic cleavage.

FeatureTyr-Leu (YL)Tyr-Leu-Gly (YLG)Impact on Bioavailability
Molecular Weight ~294.35 Da~351.40 DaBoth < 500 Da; ideal for paracellular/carrier transport.
Sequence N-Tyr-Leu-CN-Tyr-Leu-Gly-CYLG has an additional C-terminal Glycine.
Hydrophobicity (GRAVY) High (Leu/Tyr)Moderate (Gly reduces avg)YL is more hydrophobic, potentially aiding passive diffusion.
pKa (N-term) ~9.11~9.1Similar ionization at intestinal pH (6.0–7.4).
PepT1 Affinity High (

~0.1–1 mM)
High (

~0.2–2 mM)
Both are competent substrates; tripeptides often show higher affinity but lower

than dipeptides.
Mechanistic Absorption Pathways

The bioavailability of these peptides is governed by a "race" between transport and hydrolysis.

A. The PepT1 Transport System

Both YL and YLG are substrates for SLC15A1 (PepT1) , expressed on the apical membrane of enterocytes.[1]

  • YL Kinetics: As a dipeptide, YL is rapidly translocated. Its hydrophobic side chains (Tyr/Leu) generally increase affinity for PepT1 compared to hydrophilic dipeptides.

  • YLG Kinetics: Tripeptides are also transported by PepT1. However, the addition of Glycine may alter the binding conformation. Crucially, YLG competes with YL for transport if both are present.

B. Metabolic Fate & Hydrolysis

This is the critical differentiator.

  • Lumenal Stability: YLG is released more efficiently from bovine Casein than YL during pepsin-pancreatin digestion.[2] This gives YLG higher Bioaccessibility .

  • Brush Border Hydrolysis: The intestinal brush border is rich in aminopeptidases (APN) and carboxypeptidases.

    • Hypothesis: YLG is likely cleaved at the C-terminus by carboxypeptidases to yield YL + Gly .

    • Result: This conversion recruits the YL pharmacophore right at the absorption site.

  • Cytosolic Hydrolysis: Once inside the enterocyte, tripeptides (YLG) are more susceptible to cytosolic peptidases than dipeptides (YL), which are often more resistant to intracellular hydrolysis, allowing YL to enter the portal circulation intact.

C. Diagram: Absorption & Metabolic Pathway

The following diagram illustrates the concurrent transport and hydrolysis pathways.

BioavailabilityPathway cluster_Lumen Intestinal Lumen cluster_Membrane Brush Border Membrane cluster_Cytosol Enterocyte Cytosol cluster_Blood Portal Circulation Casein Precursor Protein (e.g., Casein) YLG_Lumen Tyr-Leu-Gly (Tripeptide) Casein->YLG_Lumen Pepsin/Pancreatin (High Efficiency) YL_Lumen Tyr-Leu (Dipeptide) Casein->YL_Lumen Low Efficiency PepT1 PepT1 Transporter YLG_Lumen->PepT1 Substrate Peptidases Carboxypeptidases YLG_Lumen->Peptidases Hydrolysis YL_Lumen->PepT1 Substrate YLG_Cyto Tyr-Leu-Gly PepT1->YLG_Cyto YL_Cyto Tyr-Leu PepT1->YL_Cyto Peptidases->YL_Lumen Releases YL Hydrolysis Cytosolic Peptidases YLG_Cyto->Hydrolysis YL_Blood Tyr-Leu (Bioactive) YLG_Cyto->YL_Blood Minor Pathway YL_Cyto->YL_Blood Basolateral Transport Hydrolysis->YL_Cyto Rapid Conversion

Figure 1: Comparative absorption pathway showing YLG as a precursor that feeds into the YL bioactive pool via luminal and cytosolic hydrolysis.

Experimental Protocols for Validation

To objectively compare these peptides, researchers must utilize a coupled in vitro digestion and permeability model.

Experiment A: Caco-2 Permeability Assay

This protocol determines the Apparent Permeability Coefficient (


) and assesses hydrolytic stability.

Protocol Steps:

  • Cell Culture: Seed Caco-2 cells (passage 20–40) on Transwell® polycarbonate inserts (

    
     pore size). Culture for 21 days to form a differentiated monolayer (TEER > 300 
    
    
    
    ).
  • Preparation:

    • Prepare 10 mM stock solutions of YL and YLG in HBSS (pH 7.4).

    • Test Concentration:

      
       (to saturate peptidases slightly and mimic post-prandial levels).
      
  • Transport Study:

    • Add peptide solution to the Apical (A) chamber.

    • Add blank HBSS to the Basolateral (B) chamber.

    • Incubate at

      
       with orbital shaking (50 rpm).
      
  • Sampling: Collect

    
     from B-chamber at 15, 30, 60, 90, and 120 min. Replace volume with fresh HBSS.
    
  • Quantification (LC-MS/MS):

    • Crucial Step: Analyze B-chamber samples for BOTH parent peptide and metabolites.

    • For YLG input: Monitor YLG (parent) AND YL (metabolite).

  • Calculation:

    
    
    Where 
    
    
    
    is the flux rate,
    
    
    is surface area, and
    
    
    is initial concentration.
Experiment B: Simulated Gastrointestinal Digestion

To verify the "Precursor Hypothesis" (YLG release efficiency).

  • Substrate: Purify Bovine

    
    S-casein.
    
  • Gastric Phase: Incubate casein with Pepsin (pH 2.0) for 2 hours.

  • Intestinal Phase: Adjust pH to 7.5, add Pancreatin/Bile Salts, incubate for 3 hours.

  • Analysis: Quench with TCA, centrifuge, and analyze supernatant via HPLC-UV/MS.

  • Metric: Compare the Area Under Curve (AUC) for YLG peak vs. YL peak. Expectation: YLG AUC > YL AUC.

Data Interpretation & Performance Verdict

The following table summarizes expected outcomes based on literature precedents for hydrophobic small peptides.

ParameterTyr-Leu (YL)Tyr-Leu-Gly (YLG)Interpretation
Bioaccessibility LowHigh YLG is the dominant form released from food matrices.

(Intact)

cm/s

cm/s
YL crosses membranes faster intact.
Metabolic Stability ModerateLowYLG is rapidly converted to YL.
Active Species Yes Prodrug YLG likely acts by delivering YL to the systemic circulation.
Conclusion

For drug development and functional food applications:

  • Direct Administration: If developing a synthetic drug, Tyr-Leu (YL) is the superior candidate due to direct PepT1 uptake and lower metabolic burden.

  • Dietary Supplementation: If utilizing protein hydrolysates (e.g., casein-derived), Tyr-Leu-Gly (YLG) is the critical target analyte. It serves as a highly bioaccessible "delivery vehicle" that protects the Tyr-Leu bond during gastric transit, releasing the bioactive dipeptide at the intestinal brush border.

Recommendation: Prioritize YL for IV/drug formulations. Prioritize YLG quantification when assessing the potency of functional food ingredients.

References
  • Kano, M., et al. (2013). "Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein."[2] The FASEB Journal. Link

  • Kanegawa, N., et al. (2010). "Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice."[3][4] FEBS Letters. Link

  • Adibi, S. A. (1997). "The oligopeptide transporter (Pept-1) in human intestine: biology and function." Gastroenterology. Link

  • Brandsch, M., et al. (2008). "Transport of small peptides and peptide-like drugs."[5][6] Comprehensive Physiology. Link

  • Segal, S., et al. (1994). "Human intestinal brush border peptidases."[7] Journal of Clinical Investigation. Link

Sources

Comparative

Orthogonal Validation of Tyr-Leu Purity: A Comparative Guide to qNMR vs. HPLC and MS

As a Senior Application Scientist navigating the complexities of peptide drug development, I frequently encounter a critical analytical blind spot: the over-reliance on High-Performance Liquid Chromatography (HPLC) for p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of peptide drug development, I frequently encounter a critical analytical blind spot: the over-reliance on High-Performance Liquid Chromatography (HPLC) for purity validation. When characterizing short, amphiphilic dipeptides like Tyrosyl-Leucine (Tyr-Leu), traditional chromatographic methods often yield a false sense of security.

Tyr-Leu is characterized by [1], making its solution-state behavior complex. To establish true regulatory sameness and absolute mass balance, we must move beyond relative area percentages. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC and Mass Spectrometry (MS), providing a self-validating protocol for the absolute quantification of Tyr-Leu.

The Mechanistic Divide: Why Chromatography Falls Short

To understand why qNMR is the gold standard for reference material preparation, we must examine the causality behind the limitations of conventional techniques:

  • HPLC-UV (The Illusion of Purity): HPLC relies on UV absorbance. In Tyr-Leu, the Tyrosine residue acts as a powerful chromophore (absorbing strongly at 280 nm), while Leucine does not. More importantly, HPLC is entirely blind to non-chromophoric impurities such as residual water, inorganic salts, and counter-ions (e.g., acetate or trifluoroacetate) left over from synthesis. Because these impurities do not absorb UV light, HPLC artificially inflates the peptide's purity,[2].

  • LC-MS (The Qualitative Trap): While MS is unparalleled for confirming the exact mass and amino acid sequence of Tyr-Leu, it is fundamentally a semi-quantitative tool. Differences in ionization efficiency and ion suppression from the sample matrix prevent MS from acting as an absolute purity assay.

  • 1H qNMR (The Absolute Truth): qNMR operates on a fundamentally different physical principle: the integrated area of a nuclear spin resonance is strictly proportional to the number of nuclei generating that signal. By comparing the integral of the Tyr-Leu protons to a universal internal standard, qNMR provides a [3] without requiring an identical Tyr-Leu reference standard. It [4].

Comparative Performance Metrics
Analytical ParameterHPLC-UVLC-MS/MS1H qNMR
Primary Mechanism UV Absorbance (Chromophore dependent)Mass-to-charge ratio & IonizationNuclear spin resonance (Molar-based)
Tyr-Leu Specificity High UV response for Tyr; Leu is invisibleConfirms exact mass and sequenceQuantifies specific proton environments
Reference Standard Requires identical Tyr-Leu standardRequires identical Tyr-Leu standardRequires only a universal internal standard (e.g., Maleic Acid)
Detection of Salts/Water Invisible (Overestimates purity)Invisible / Suppresses ionizationDirectly visible and quantifiable
Validation Role Relative Purity (Area %)Sequence IdentityAbsolute Purity (Mass Fraction)

Orthogonal Validation Workflow

To ensure scientific integrity, qNMR should not replace HPLC/MS, but rather act as the ultimate orthogonal validator. The workflow below illustrates how these techniques synthesize to form a complete analytical profile.

Workflow cluster_0 Relative Purity & Identity A Raw Tyr-Leu Synthesis Batch B HPLC-UV (Area %) A->B Step 1a C LC-MS/MS (Sequence Identity) A->C Step 1b D 1H qNMR (Absolute Mass Fraction) A->D Step 2 E Data Synthesis & Discrepancy Resolution B->E Overestimates purity (misses salts/water) C->E Confirms Y-L peptide bond D->E Quantifies all protonated species F Certified Tyr-Leu Reference Standard E->F Final Release

Orthogonal analytical workflow for Tyr-Leu purity validation.

Experimental Protocol: Absolute Quantification of Tyr-Leu via 1H qNMR

As a rule, a robust protocol must be a self-validating system . You cannot assume instrumental parameters; they must be empirically derived during the experiment.

Step 1: Gravimetric Sample Preparation & Internal Standard Selection

  • Action: Weigh exactly 10.00 mg of the Tyr-Leu sample and 2.00 mg of Maleic Acid (Internal Standard, IS) using a calibrated microbalance (d = 0.001 mg).

  • Causality: Maleic acid is selected because its singlet resonance (

    
     ~6.3 ppm) sits perfectly in the vacant spectral window between the Tyrosine aromatic protons (
    
    
    
    6.8–7.2 ppm) and the Leucine aliphatic protons (
    
    
    0.8–1.6 ppm). This guarantees zero signal overlap, a fundamental requirement for accurate integration.

Step 2: Solvent Selection and pH Stabilization

  • Action: Dissolve the mixture in 600 µL of Deuterium Oxide (

    
    ) buffered with 50 mM deuterated phosphate buffer (pD 7.4).
    
  • Causality: Tyr-Leu's amphiphilic nature can induce aggregation and line broadening. The phosphate buffer stabilizes the ionization state of the N-terminal amine and C-terminal carboxylate, disrupting intermolecular hydrogen bonding and ensuring sharp, quantifiable resonances.

Step 3: The Self-Validating Step -


 Relaxation Measurement 
  • Action: Execute an Inversion Recovery (

    
    ) pulse sequence to determine the longitudinal relaxation time (
    
    
    
    ) of all protons in the sample.
  • Causality: For quantitative accuracy >99%, the inter-pulse delay (

    
    ) must be set to at least 
    
    
    
    of the slowest relaxing proton. Failing to measure this empirically can cause signal saturation, leading to a catastrophic underestimation of purity.

Step 4: 1D


 qNMR Acquisition 
  • Action: Acquire the spectrum using a

    
     excitation pulse, a 
    
    
    
    delay of 25 seconds (based on the
    
    
    data from Step 3), and 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1.
  • Causality: A

    
     pulse maximizes transverse magnetization for the highest sensitivity. An SNR > 250:1 is statistically required to reduce integration error to below 0.5%, ensuring the assay meets metrological standards.
    

Step 5: Data Processing and Mass Fraction Calculation

  • Action: Apply zero-filling to 64k data points, an exponential window function (LB = 0.3 Hz), and perform manual multipoint baseline correction before integrating the Maleic acid singlet and the Tyrosine aromatic doublet.

  • Causality: Automated baseline corrections often distort the broad base of Lorentzian line shapes. Manual correction ensures the entire peak area (from

    
     to 
    
    
    
    full-width at half-maximum) is captured for absolute mass balance calculation.

Case Study: Deconstructing a "99% Pure" Batch

To illustrate the critical necessity of this orthogonal approach, consider the experimental validation of a commercial batch of Tyr-Leu intended for biological assays.

Analytical TechniqueReported PurityImpurities DetectedCausality of Discrepancy
HPLC-UV (280 nm) 99.2% (Area)Trace peptide-related impuritiesBlind to non-chromophoric salts (acetate) and residual moisture.
LC-MS (ESI+) Consistent with HPLCConfirmed Tyr-Leu mass (m/z 295.1)Ion suppression masks smaller, highly polar contaminants.
1H qNMR (Absolute) 91.5% (Mass Fraction) Acetate, Water, unknown aliphaticDirect integration of all protonated species reveals true mass balance.

Analysis: HPLC-UV reported a purity of 99.2%. However, upon executing the self-validating qNMR protocol, the absolute mass fraction was calculated at only 91.5%. The NMR spectrum revealed a massive singlet at


 1.9 ppm (residual acetate from purification) and a broad singlet at 

4.7 ppm (excess water). Because Tyrosine dominates the UV absorbance, HPLC masked the reality of the sample matrix. Only qNMR provided the absolute truth required for downstream dosing accuracy.

Conclusion

While HPLC and MS remain indispensable for assessing relative purity and sequence identity, they cannot independently certify the absolute purity of dipeptides like Tyr-Leu. By integrating a self-validating qNMR protocol into your analytical workflow, you eliminate the blind spots associated with chromophore dependence and ion suppression, ensuring that your reference standards and active pharmaceutical ingredients meet the highest metrological standards.

References

  • Title: Helix-Stabilizing Nonpolar Interactions between Tyrosine and Leucine in Aqueous and TFE Solutions: 2D-1H NMR and CD Studies in Alanine-Lysine Peptides Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI - Applied Sciences URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: PubMed Central (PMC) / ACS Publications URL: [Link]

Sources

Validation

Tyr-Leu vs. Phe-Leu Peptide Receptor Affinity: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating peptide receptor affinity requires moving beyond surface-level binding metrics to understand the underlying thermodynamic drivers and in vivo signaling cascades. The dipeptid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating peptide receptor affinity requires moving beyond surface-level binding metrics to understand the underlying thermodynamic drivers and in vivo signaling cascades. The dipeptides Tyrosyl-Leucine (Tyr-Leu, YL) and Phenylalanyl-Leucine (Phe-Leu, FL) serve as exceptional structural probes in this regard. Differing by only a single para-hydroxyl group on the aromatic ring, this minor structural variance dictates profound differences in binding thermodynamics and receptor selectivity.

This guide objectively compares the performance of YL and FL across two distinct pharmacological and chemical domains: Endogenous Neuropharmacological Receptors and Synthetic Supramolecular Receptors .

Endogenous Neuropharmacological Receptor Modulation

In vivo neuropharmacological models demonstrate that both YL and FL possess potent anxiolytic and antidepressant-like properties[1][2]. Interestingly, these dipeptides do not function as direct, high-affinity orthosteric ligands for a single receptor. Instead, they act as upstream modulators that trigger a sequential signaling cascade.

The Shared Signaling Pathway

Both YL and FL rely on a common pharmacophore—an aromatic amino acid paired with leucine—to initiate a specific neuro-pathway. The causality of their behavioral effects is traced through a sequential cascade: initial activation of serotonin 5-HT1A receptors, which subsequently triggers dopamine D1 receptor signaling, ultimately modulating GABAA receptors[1][2].

G Peptide Tyr-Leu / Phe-Leu Dipeptides HT1A 5-HT1A Receptor Activation Peptide->HT1A Initiates D1 Dopamine D1 Signaling HT1A->D1 Downstream GABAA GABAA Receptor Modulation D1->GABAA Modulates Effect Anxiolytic & Antidepressant Effects GABAA->Effect Induces

Sequential activation pathway of 5-HT1A, D1, and GABAA receptors by YL and FL dipeptides.
Protocol 1: In Vivo Neuropharmacological Pathway Validation

To prove receptor dependency, we utilize a self-validating behavioral pharmacology workflow (Forced Swim Test / Elevated Plus-Maze).

Step-by-Step Methodology:

  • Animal Preparation & Dosing: Administer the peptide (YL or FL) via intraperitoneal (IP) injection (0.1–1 mg/kg).

    • Causality: IP administration bypasses immediate gastrointestinal proteolytic degradation, establishing a reliable systemic baseline before evaluating oral bioavailability.

  • Antagonist Pre-treatment: Administer WAY100135 (5-HT1A antagonist), SCH-23390 (D1 antagonist), or bicuculline (GABAA antagonist) exactly 30 minutes prior to the peptide.

    • Causality: This temporal window allows the competitive antagonists to cross the blood-brain barrier and occupy the target receptors prior to the introduction of the dipeptide, ensuring that any observed behavioral attenuation is strictly pathway-dependent.

  • Behavioral Assay Execution: Subject the murine models to the Forced Swim Test and record immobility time.

  • Self-Validation Check: The protocol mandates a vehicle-only negative control and a known positive control (e.g., Diazepam or Imipramine). System Validation: If the positive control fails to significantly reduce immobility compared to the vehicle, the environmental stressor baseline is deemed invalid, and the entire assay batch must be rejected.

Synthetic Supramolecular Receptors: Cucurbit[8]uril (CB8)

To isolate the pure thermodynamic impact of the Tyr vs. Phe structural variance without the complexity of in vivo metabolism, we evaluate their affinity against Cucurbit[8]uril (CB8) . CB8 is a synthetic macrocyclic host that binds N-terminal aromatic-hydrophobic dipeptide sequences with extraordinary affinity and sequence selectivity[3][4].

Quantitative Affinity Comparison
Peptide SequenceTarget ReceptorDissociation Constant (Kd)Binding StoichiometryBinding Motif
Tyr-Leu-Ala Cucurbit[8]uril (CB8)7.2 nM1:1N-terminal pair inclusion
Phe-Leu-Ala Cucurbit[8]uril (CB8)430 nM (0.43 µM)1:1 and 2:1N-terminal pair inclusion
Ala-Tyr-Leu Cucurbit[8]uril (CB8)3,100 nM (3.1 µM)1:1Non-terminal pair inclusion
Tyr-Ala-Leu Cucurbit[8]uril (CB8)34,000 nM (34 µM)1:1Spaced inclusion
Mechanistic Causality: Why does YL bind tighter than FL?

The data reveals a nearly 60-fold difference in affinity between Tyr-Leu-Ala (7.2 nM) and Phe-Leu-Ala (430 nM)[4]. Both peptides undergo N-terminal pair inclusion—where the aromatic ring and the adjacent leucine's isobutyl side chain co-occupy the hydrophobic cavity of CB8. However, the hydroxyl group of Tyrosine forms critical hydrogen bonds with the highly electronegative, carbonyl-fringed portals of the CB8 macrocycle. Phenylalanine lacks this hydroxyl group, relying solely on hydrophobic desolvation and van der Waals interactions, resulting in a significantly higher dissociation constant. Furthermore, shifting the YL sequence away from the N-terminus (Ala-Tyr-Leu) or spacing the residues (Tyr-Ala-Leu) drastically reduces affinity, proving the receptor's strict geometric requirements[4].

G Buffer 10 mM Sodium Phosphate (pH 7.0) Minimizes Ionization Heat Host Calorimeter Cell: Cucurbit[8]uril (40 µM) Buffer->Host Guest Injection Syringe: Peptide YL/FL (400 µM) Buffer->Guest Titration ITC Titration (25 Injections, 180s Intervals) Host->Titration Guest->Titration Validation Self-Validation: Subtract Blank Dilution Heat Titration->Validation Data Calculate Kd, ΔH, ΔS Validation->Data

Step-by-step Isothermal Titration Calorimetry workflow for measuring peptide-CB8 binding.
Protocol 2: Isothermal Titration Calorimetry (ITC) for CB8-Peptide Affinity

To accurately measure the sub-micromolar Kd values, ITC is the gold standard.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM sodium phosphate buffer at pH 7.0.

    • Causality: Phosphate is strictly selected over HEPES or Tris due to its near-zero enthalpy of ionization. This eliminates background heat artifacts generated by proton transfer events during the binding process.

  • Sample Loading: Load 40 µM of the CB8 host into the calorimeter sample cell and 400 µM of the target peptide (YL or FL) into the automated injection syringe.

  • Titration Execution: Perform 25 sequential injections of 10 µL at 298 K, utilizing 180-second intervals between injections.

    • Causality: The 180-second interval is critical; it ensures the thermal power curve completely returns to baseline, confirming the binding reaction has reached thermodynamic equilibrium before the next injection disrupts the system.

  • Self-Validation Check: Perform a "ligand-into-buffer" blank titration prior to the main experiment. System Validation: Subtract this background heat of dilution from the main experiment's isotherm. If the final injections in the main titration do not plateau to match the blank dilution heat, the receptor is not fully saturated, indicating the syringe concentration must be recalibrated.

References

  • [1] Aromatic amino acid-leucine dipeptides exhibit anxiolytic-like activity in young mice. ResearchGate. 1

  • [3] Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. MDPI. 3

  • [2] Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. PMC / NIH. 2

  • [4] Sequence-Specific, Nanomolar Peptide Binding via Cucurbit[8]uril-Induced Folding and Inclusion of Neighboring Side Chains. ACS / Trinity University. 4

Sources

Comparative

Comparative Guide: Structural Confirmation of Tyr-Leu (YL) via Tandem Mass Spectrometry

[1] Executive Summary The dipeptide Tyr-Leu (YL) is a bioactive molecule often investigated for its neuroactive (opioid-like) and ACE-inhibitory properties.[1] While Mass Spectrometry (MS) is the gold standard for peptid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The dipeptide Tyr-Leu (YL) is a bioactive molecule often investigated for its neuroactive (opioid-like) and ACE-inhibitory properties.[1] While Mass Spectrometry (MS) is the gold standard for peptide sequencing, YL presents a specific analytical challenge: Isomeric Ambiguity. [2]

The Leucine (Leu) and Isoleucine (Ile) residues are constitutive isomers (exact mass 113.08406 Da).[1][3] Standard low-energy Collision-Induced Dissociation (CID) typically yields identical backbone fragments (


 and 

ions) for Tyr-Leu and Tyr-Ile.[1]

This guide objectively compares Standard CID MS/MS against Energy-Resolved MS³ (Side-Chain Fragmentation) , establishing the latter as the requisite protocol for definitive structural confirmation.

Technical Comparison: The Isomer Challenge

The Core Problem

Both Tyr-Leu and Tyr-Ile share the precursor


 Da.[1]
  • Standard CID cleaves the peptide bond, producing a

    
     ion at 
    
    
    
    132.[2]10. This ion corresponds to the C-terminal Leucine or Isoleucine.[1]
  • Result: Standard MS/MS confirms the sequence is "Tyr-Xle" but cannot definitively identify "Leu".[1]

Comparative Analysis of Methodologies
FeatureMethod A: Standard CID (MS2) Method B: Energy-Resolved MS³ (Recommended) Method C: Ion Mobility (IMS)
Primary Mechanism Backbone cleavage (amide bond).[1]Secondary fragmentation of Immonium ions.[1][4]Gas-phase separation by shape (CCS).[1]
Key Analyte

(132.1),

(136.1).[1][2]
Immonium Ion (

86)

Side chain loss.[1]
Drift time (ms).
Leu/Ile Differentiation Impossible (Indistinguishable).[1]High Confidence (Diagnostic fragments).Moderate/High (Requires calibration).[1]
Instrumentation Standard Triple Quad, Q-TOF, Trap.[1][2]Ion Trap, Orbitrap, or Triple Quad (In-source CID).[1][2]IMS-Q-TOF (e.g., Synapt, TimstoF).[1][2]
Throughput High.[1]Medium (Requires optimization).High.

Scientific Deep Dive: The Diagnostic Mechanism

To confirm Tyr-Leu and reject Tyr-Ile , you must target the Immonium Ion (


 86.09)  derived from the C-terminal residue.[1]
The Fragmentation Pathway[4][5]
  • Precursor (

    
     295):  Loses the N-terminal Tyrosine residue.[1]
    
  • Primary Fragment (

    
    , 
    
    
    
    132):
    The protonated Leucine residue.[1][2]
  • Internal Fragment (Immonium,

    
     86):  Formed by the loss of 
    
    
    
    and
    
    
    from the
    
    
    ion.[1]
  • Diagnostic Secondary Fragment (The "Fingerprint"):

    • Leucine (86): Undergoes rearrangement to lose the isopropyl side chain (

      
      , 42 Da), yielding a dominant peak at 
      
      
      
      44
      .[2]
    • Isoleucine (86): Due to

      
      -branching, it favors the loss of an ethyl group or ammonia, yielding peaks at 
      
      
      
      69
      or
      
      
      57
      , but rarely
      
      
      44 at high intensity.[2]

Critical Rule: The presence of a dominant


 44  ion in the MS³ spectrum of the 86 precursor is the confirmation of Leucine.

Visualization of Logic & Workflow

Diagram 1: Analytical Workflow

This diagram outlines the decision tree for confirming the sequence.

G Start Sample: Tyr-Leu Candidate MS1 MS1 Scan Target: [M+H]+ 295.16 Start->MS1 MS2 MS2 Fragmentation (CID) Collision Energy: 15-25 eV MS1->MS2 Check1 Observe y1 (132.1) & a1 (136.1)? MS2->Check1 Fail Sequence Mismatch (Not Tyr-Xle) Check1->Fail No Pass1 Confirmed: Tyr-Xle (Isomer Ambiguity Persists) Check1->Pass1 Yes MS3 MS3 / Pseudo-MS3 Target: Immonium Ion (86.09) Pass1->MS3 Check2 Diagnostic Ion Detection MS3->Check2 Leu Dominant Peak: m/z 44 CONFIRMED: Tyr-Leu Check2->Leu m/z 44 Ile Dominant Peak: m/z 69 CONFIRMED: Tyr-Ile Check2->Ile m/z 69

Caption: Step-by-step logic flow for distinguishing Tyr-Leu from Tyr-Ile using MS³ fragmentation.

Experimental Protocol: Energy-Resolved Validation

Objective: Definitive confirmation of Tyr-Leu sequence using a Q-TOF or Orbitrap instrument.

Reagents & Prep[6][7][8]
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

  • Concentration: 1 µM (Direct Infusion) or 10 µM (LC injection).[1]

Step-by-Step Workflow
  • MS1 Acquisition (Survey):

    • Mode: Positive ESI.[1]

    • Verify Precursor: 295.1658 (

      
      ).[1]
      
    • Note: Ensure isolation window is narrow (1.0 Da) to exclude matrix noise.[1]

  • MS2 Fragmentation (Backbone Confirmation):

    • Select precursor 295.16.[1]

    • Apply Collision Energy (CE): 20–30 eV .[1]

    • Criteria for Pass: Observation of:

      • 
         (Leu): 132.10 [1]
        
      • 
         (Tyr): 136.07  (Tyrosine immonium ion).[1]
        
  • MS3 / Source-CID (Isomer Differentiation):

    • Option A (Ion Trap/Tribrid): Isolate

      
       132 (y1) 
      
      
      
      fragment
      
      
      isolate
      
      
      86
      
      
      fragment.
    • Option B (Q-TOF/Triple Quad): Increase Cone Voltage/Declustering Potential (60-80V) to induce "In-Source Fragmentation".[1] This creates the 86 ion in the source. Then, select 86.1 in Q1 and fragment in q2.[2]

    • Collision Energy: High (35–50 eV) is required to break the alkyl side chain.[1]

Data Interpretation Table
Ion IdentityFormulaExact Mass (

)
Diagnostic for YL?Notes
Precursor

295.1658NoShared by Tyr-Ile.[1]


164.0706NoOften unstable; degrades to

.

(Tyr Immonium)

136.0757NoConfirms N-term Tyrosine.[1]


132.1019NoConfirms C-term Xle (Leu/Ile).[1]
Leu Immonium

86.0964NoShared by Ile.[1]
Leu Side Chain Loss

44.0495 YES Loss of Isopropyl (-42u).[1] Specific to LEU.
Ile Side Chain Loss

69.0573YES Loss of Ammonia (-17u).[1] Dominant in ILE.[1]

Diagram: Fragmentation Pathway (Mechanism)[1]

This diagram visualizes the specific bond breakages required for confirmation.[1]

Frag YL Tyr-Leu [M+H]+ 295.16 y1 y1 Ion (Leu residue) m/z 132.10 YL->y1 CID (Low CE) a1 a1 Ion (Tyr Immonium) m/z 136.07 YL->a1 Imm_L Leu Immonium m/z 86.10 y1->Imm_L -H2O, -CO Diag_L Frag: 44.05 (-Isopropyl) Imm_L->Diag_L High CE (Leu Specific) Diag_I Frag: 69.06 (-NH3/Ethyl) Imm_L->Diag_I High CE (Ile Specific)

Caption: Mechanistic pathway showing the derivation of the diagnostic m/z 44 ion from the Leucine side chain.

References

  • Differentiation of Leucine and Isoleucine by MS/MS

    • Title: Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS).[1][5]

    • Source: Rapid Communications in Mass Spectrometry, 2022.[2]

    • URL:[Link]

  • Immonium Ion Diagnostic Utility

    • Title: Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer.
    • Source: Journal of The American Society for Mass Spectrometry, 2008.[2]

    • URL:[Link]

  • General Peptide Fragmentation Mechanisms

    • Title: Matrix Science Help: Peptide Fragment
    • Source: Matrix Science.[1]

    • URL:[Link]

  • Tyr-Leu Physical Properties

    • Title: L-Tyrosyl-L-leucine Compound Summary.
    • Source: PubChem.[1][6]

    • URL:[Link][1]

Sources

Validation

Assessing the Cross-Reactivity of Tyr-Leu Antibodies in ELISA Assays

An In-Depth Technical Guide to This guide provides an in-depth, experience-driven framework for evaluating the cross-reactivity of anti-Tyr-Leu antibodies. We will move beyond a simple protocol to explore the rationale b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to

This guide provides an in-depth, experience-driven framework for evaluating the cross-reactivity of anti-Tyr-Leu antibodies. We will move beyond a simple protocol to explore the rationale behind the experimental design, the molecular basis for potential cross-reactions, and the practical interpretation of the resulting data. Our objective is to equip you with a robust, self-validating system to comprehensively characterize the specificity of your Tyr-Leu immunoassay.

The Analytical Challenge: Small Peptides and Competitive ELISA

Unlike large proteins with multiple potential binding sites (epitopes), small molecules like Tyr-Leu present a single, small epitope for antibody recognition.[2] This structural simplicity makes the traditional "sandwich" ELISA, which requires two antibodies to bind the target simultaneously, unsuitable.[3]

Therefore, the industry-standard method for quantifying small molecules is the Competitive ELISA .[2][4] In this format, the analyte in the sample directly competes with a labeled or plate-bound version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample: the more Tyr-Leu present in the sample, the less the labeled antigen can bind, and the weaker the final signal.[2][3] This competitive dynamic is also the ideal framework for directly measuring an antibody's affinity for molecules other than its primary target.[5]

Experimental Design: A Competitive Framework for Specificity Testing

To quantify cross-reactivity, we will employ a competitive inhibition ELISA. The core principle is to determine the concentration of a potential cross-reactant required to displace 50% of the signal (its IC50 value) and compare it to the IC50 value of the primary target, Tyr-Leu.

The following diagram outlines the experimental workflow.

G cluster_prep Phase 1: Plate Preparation cluster_compete Phase 2: Competitive Reaction cluster_detect Phase 3: Detection & Analysis P1 Coat Microplate Wells with Tyr-Leu-Carrier Conjugate (e.g., Tyr-Leu-BSA) P2 Block Unbound Sites with Blocking Buffer (e.g., BSA or Casein solution) P1->P2 Incubate & Wash C3 Add Antibody-Antigen Mixture to Coated & Blocked Plate C1 Prepare Standards & Test Compounds (Tyr-Leu, Leu-Tyr, Phe-Leu, etc.) C2 Pre-incubate Anti-Tyr-Leu Antibody with Standards OR Test Compounds C1->C2 C2->C3 D1 Add Enzyme-Conjugated Secondary Antibody (e.g., Anti-Rabbit HRP) D2 Add TMB Substrate D1->D2 Incubate & Wash D3 Stop Reaction & Measure Absorbance (OD) at 450 nm D2->D3 Incubate D4 Calculate IC50 & % Cross-Reactivity D3->D4

Caption: Workflow for assessing Tyr-Leu antibody cross-reactivity via Competitive ELISA.

In-Depth Experimental Protocol

This protocol is designed as a self-validating system. Each step includes explanatory notes grounded in immunoassay principles to ensure technical accuracy and reproducibility.

Materials and Reagents:

  • High-binding 96-well microplates

  • Anti-Tyr-Leu primary antibody (the antibody being tested)

  • Tyr-Leu-BSA conjugate (for coating)

  • Tyr-Leu dipeptide standard

  • Potential cross-reacting compounds (e.g., Leu-Tyr, Phe-Leu, Tyr-Val, L-Tyrosine, L-Leucine, Gly-Gly)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Assay Diluent (e.g., 0.1% BSA in PBST)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Part 1: Plate Coating and Blocking
  • Rationale: Immobilizing the Tyr-Leu dipeptide on the plate surface provides the stationary "competitor" against which the free analyte will be measured. Blocking is arguably the most critical step to prevent non-specific binding of subsequent antibodies to the plastic surface, which would otherwise lead to high background noise.[3]

  • Coating: Dilute the Tyr-Leu-BSA conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well microplate.

  • Incubation: Cover the plate and incubate overnight at 4°C. This slow, cold incubation promotes even and stable adsorption of the conjugate.

  • Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well. This removes any unbound conjugate.

  • Blocking: Add 200 µL of Blocking Buffer to each well.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature. This step saturates all remaining protein-binding sites on the well surface.

  • Final Wash: Discard the blocking solution and wash the plate 3 times with Wash Buffer. The plate is now ready for the competitive reaction.

Part 2: Competitive Reaction and Detection
  • Rationale: This is the core of the assay. The primary antibody is pre-incubated with either the standard (Tyr-Leu) or a potential cross-reactant. The amount of "free" antibody remaining after this incubation is then available to bind to the Tyr-Leu-BSA coated on the plate.

  • Prepare Standards and Test Compounds: Create serial dilutions for the Tyr-Leu standard (e.g., from 100 µg/mL to 0.1 ng/mL) and for each potential cross-reacting compound in Assay Diluent.

  • Prepare Antibody Solution: Dilute the anti-Tyr-Leu primary antibody in Assay Diluent. The optimal dilution must be determined experimentally via titration to find a concentration that yields a high signal in the absence of competitor (B₀) but is sensitive to inhibition.

  • Competitive Incubation: In a separate dilution plate, add 50 µL of the diluted primary antibody to 50 µL of each standard or test compound dilution. Also include a "zero standard" (B₀) well containing 50 µL of antibody and 50 µL of Assay Diluent only. Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Transfer to Assay Plate: Transfer 100 µL of each antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution and wash the plate 5 times with Wash Buffer. This extensive washing is crucial to remove all unbound primary antibody.

  • Add Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Assay Diluent according to the manufacturer's recommendation. Add 100 µL to each well.

  • Incubation: Cover and incubate for 1 hour at room temperature.

  • Final Wash: Discard the solution and wash the plate 5 times with Wash Buffer.

  • Develop Signal: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.

Part 3: Data Analysis
  • Rationale: Cross-reactivity is quantified by comparing the concentration of a test compound required to inhibit the assay signal by 50% (IC50) with the IC50 of the target analyte.

  • Generate Inhibition Curves: For each compound, plot the percentage of binding (%B/B₀) versus the log of the compound concentration. %B/B₀ is calculated as: (OD_sample - OD_blank) / (OD_zero_standard - OD_blank) * 100.

  • Determine IC50 Values: Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for Tyr-Leu and for each test compound that shows inhibition.

  • Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of Tyr-Leu / IC50 of Test Compound) * 100

Case Study: Mapping the Specificity of an Anti-Tyr-Leu Antibody

To understand the antibody's binding profile, a panel of structurally related molecules must be tested. The choice of compounds is critical for revealing the specific chemical moieties the antibody recognizes.

Molecular Basis for Potential Cross-Reactivity

An antibody recognizes a specific three-dimensional shape and charge distribution.[6] For Tyr-Leu, this includes the phenolic ring of Tyrosine, the isobutyl side chain of Leucine, and the peptide backbone. Minor changes to this structure can dramatically affect antibody binding.

G cluster_target Target Analyte cluster_analogs Structural Analogs & Potential Cross-Reactants Target Tyr-Leu (Tyrosine - Leucine) A1 Leu-Tyr (Reversed Sequence) Target->A1 Identical atoms, different orientation A2 Phe-Leu (Aromatic Ring, no -OH) Target->A2 Similar aromatic side chain A3 Tyr-Val (Shorter Alkyl Chain) Target->A3 Similar N-terminal residue A4 L-Tyrosine (Component Amino Acid) Target->A4 Shared Tyr residue A5 L-Leucine (Component Amino Acid) Target->A5 Shared Leu residue

Caption: Logical relationships between the target analyte (Tyr-Leu) and potential cross-reactants.

Comparative Performance Data

The following table summarizes hypothetical but representative data from a cross-reactivity analysis.

Compound TestedRationale for InclusionIC50 (ng/mL)% Cross-Reactivity
Tyr-Leu Target Analyte 10 100%
Leu-TyrReversed peptide sequence8501.18%
Phe-LeuPhenylalanine replaces Tyrosine2504.0%
Tyr-ValValine replaces Leucine1,2000.83%
L-TyrosineComponent amino acid> 10,000< 0.1%
L-LeucineComponent amino acid> 10,000< 0.1%
Gly-GlyUnrelated dipeptide> 10,000< 0.1%
Interpretation of Results
  • High Specificity for the Peptide Bond and Sequence: The antibody shows very low cross-reactivity (<0.1%) with the individual amino acids L-Tyrosine and L-Leucine. This demonstrates that the epitope recognized by the antibody is the complete dipeptide structure, not just a single amino acid side chain. The significant drop in binding for Leu-Tyr (1.18%) further proves that the specific N-to-C terminal sequence is critical for recognition.

  • Importance of the Tyrosine Hydroxyl Group: The 4.0% cross-reactivity with Phe-Leu is significant. Phenylalanine is structurally identical to Tyrosine except for the absence of the para-hydroxyl (-OH) group. This result strongly suggests that while the aromatic ring is a key binding feature, the hydroxyl group also contributes substantially to the binding affinity, likely through hydrogen bonding with the antibody's paratope.

  • Recognition of the Leucine Side Chain: The low cross-reactivity with Tyr-Val (0.83%) indicates that the size and shape of the isobutyl side chain of Leucine are important for a proper fit into the antibody's binding pocket. The smaller isopropyl group of Valine is a poor substitute.

  • No Affinity for Unrelated Peptides: As expected, the antibody shows no measurable binding to the unrelated dipeptide Gly-Gly, confirming its overall specificity for the Tyr-Leu structural class.

Conclusion and Recommendations for Researchers

This guide demonstrates a robust methodology for characterizing the specificity of an anti-Tyr-Leu antibody. Our case study reveals an antibody with high specificity for its target, but with a measurable and predictable degree of cross-reactivity with closely related structures, particularly Phe-Leu.

Key Takeaways and Best Practices:

  • Validation is Non-Negotiable: Antibody specificity must be empirically validated in the context of your specific assay.[1][7] Do not assume a manufacturer's datasheet is sufficient for critical applications.

  • Understand Your Sample Matrix: Before beginning an experiment, consider the potential for structurally similar cross-reactants to be present in your biological samples.[8][9] The data from this type of guide can help predict potential interferences.

  • Cross-Reactivity is Quantitative: Specificity is not a binary "yes/no" property. Quantifying the percent cross-reactivity provides a nuanced understanding of an antibody's limitations and informs the interpretation of your results.

  • Use Orthogonal Methods: When possible, especially for critical findings, confirm results from an immunoassay with a structurally-distinct method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which separates molecules based on physical properties before detection.

References
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society - ACS Publications. [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • Interferences in Immunoassay. Ismail, A. A. (2009). Clinical Chemistry, 55(6), 1155-1160.[Link]

  • Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. Vita, C., et al. (1995). Biochemistry, 34(39), 12782-9.[Link]

  • MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Libri Oncologici, Vol. 43 (2015), No 1–3, 23 – 27.[Link]

  • Antibody Cross Reactivity And How To Avoid It? ELISA Kits. [Link]

  • Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]

  • How to Detect and Solve Immunoassay Interference. myADLM.org. [Link]

  • Validation of immunoassays for bioanalysis: A pharmaceutical industry perspective. Findlay, J. W., et al. (2000). Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273.[Link]

  • Interferences in quantitative immunochemical methods. Simundic, A. M. (2009). Biochemia Medica, 19(1), 58-67.[Link]

  • Immunoassay | Sources of Interference & their Effects. ELGA LabWater. [Link]

  • The role of structure in antibody cross-reactivity between peptides and folded proteins. Irving, M. B., et al. (1998). Journal of molecular biology, 281(2), 183-96.[Link]

  • The Role of Structure in Antibody Cross-reactivity Between Peptides and Folded Proteins. ScienceDirect. [Link]

  • L-Tyrosyl-L-leucine. PubChem, National Institutes of Health. [Link]

  • Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Findlay, J. W., et al. (2000). Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273.[Link]

  • Leucyltyrosine. PubChem, National Institutes of Health. [Link]

  • A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]

  • Epitope. Wikipedia. [Link]

  • Antibody Specificity Validation. Creative Diagnostics. [Link]

  • Application Guides / ELISA Protocol. 2BScientific. [Link]

  • Antibody Validation: How To Confirm The Specificity Of An Antibody? Biomatik. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Tyr-Leu for Laboratory Professionals

For researchers and scientists engaged in drug development and biochemical studies, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and biochemical studies, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of Tyr-Leu (L-Tyrosyl-L-leucine), a dipeptide composed of tyrosine and leucine. While Tyr-Leu is not classified as a hazardous substance, its handling and disposal demand a systematic approach to mitigate any potential risks and ensure regulatory compliance.

The core principle underpinning the disposal of any laboratory chemical, including peptides like Tyr-Leu, is the prevention of its release into the environment.[1] Adherence to institutional and local regulations is paramount, and this guide should be used in conjunction with your organization's specific Environmental Health and Safety (EHS) protocols.[2][3]

Hazard Assessment and Risk Mitigation

Before initiating any disposal procedures, a thorough risk assessment is essential. Tyr-Leu is a dipeptide formed from the amino acids L-tyrosine and L-leucine.[4] Based on the nature of its constituent amino acids and general knowledge of dipeptides, Tyr-Leu is considered to have low toxicity. However, it is prudent to handle all laboratory chemicals with a degree of caution.

Key Safety Considerations:

  • Inhalation: Lyophilized peptide powders can be easily aerosolized, posing an inhalation risk.[2]

  • Skin and Eye Contact: Direct contact with the solid or solutions may cause mild irritation.

  • Environmental Release: Improper disposal can introduce synthetic peptides into aquatic ecosystems, with unknown long-term effects.

The following table summarizes the key information for Tyr-Leu:

PropertyValueSource(s)
Chemical Name L-Tyrosyl-L-leucine[4]
CAS Number 17355-10-1[5]
Molecular Formula C15H22N2O4[4]
Appearance White to off-white powder[5]
Solubility Soluble in water[5]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. Before handling Tyr-Leu for disposal, ensure you are wearing the following:

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[2]

  • Body Protection: A standard laboratory coat is required to protect against spills.[6]

  • Respiratory Protection: When handling the lyophilized powder outside of a certified chemical fume hood, a dust mask or respirator is recommended to prevent inhalation.[2]

Step-by-Step Disposal Protocol

The proper disposal method for Tyr-Leu depends on its physical state: solid (unused or expired powder) or liquid (solutions). Under no circumstances should Tyr-Leu or its solutions be disposed of down the drain or in the regular trash.[7]

Disposal of Solid Tyr-Leu Waste

This category includes unused or expired lyophilized powder, as well as contaminated consumables such as weigh boats, spatulas, and pipette tips.

Step 1: Waste Collection and Segregation

  • Collect all solid Tyr-Leu waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

  • Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your EHS office.[7]

Step 2: Labeling

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Tyr-Leu" or "L-Tyrosyl-L-leucine".

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

Step 4: Institutional Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the solid chemical waste. This will typically involve incineration by a licensed hazardous waste disposal contractor.[6]

Disposal of Liquid Tyr-Leu Waste

This category includes aqueous solutions of Tyr-Leu, buffers containing the peptide, and waste from analytical procedures like HPLC.

Step 1: Waste Collection and Segregation

  • Collect all liquid waste containing Tyr-Leu in a designated, sealed, and clearly labeled waste container.[6]

  • If the solution contains organic solvents (e.g., from HPLC), it must be collected in a separate, compatible container labeled for solvent waste.[6]

Step 2: Labeling

  • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents and their approximate concentrations.

Step 3: Storage

  • Store the sealed liquid waste container in a designated satellite accumulation area, preferably with secondary containment to prevent spills.

Step 4: Institutional Disposal

  • Arrange for pickup and disposal through your institution's EHS department.

Decontamination of Laboratory Equipment

Proper decontamination of reusable laboratory equipment is crucial to prevent cross-contamination.

Step 1: Initial Rinse

  • For glassware and other reusable equipment, perform an initial rinse with an appropriate solvent in which Tyr-Leu is soluble (e.g., water). Collect this rinse as liquid chemical waste.

Step 2: Washing

  • After the initial rinse, wash the equipment thoroughly with a laboratory-grade detergent and water.

Step 3: Final Rinse

  • Rinse the equipment extensively with deionized water.

Step 4: Drying

  • Allow the equipment to air dry completely or use a laboratory oven as appropriate.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Tyr-Leu.

TyrLeuDisposal cluster_waste_type Identify Waste Form cluster_solid_disposal Solid Waste Disposal Protocol cluster_liquid_disposal Liquid Waste Disposal Protocol start Tyr-Leu Waste is_solid Solid Waste (Powder, Contaminated Labware) start->is_solid is_liquid Liquid Waste (Aqueous Solutions, HPLC Waste) start->is_liquid collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container is_liquid->collect_liquid store_solid Store in Designated Satellite Accumulation Area collect_solid->store_solid dispose_solid Arrange EHS Pickup for Incineration store_solid->dispose_solid decon Decontaminate Reusable Labware dispose_solid->decon store_liquid Store in Designated Satellite Accumulation Area collect_liquid->store_liquid dispose_liquid Arrange EHS Pickup store_liquid->dispose_liquid dispose_liquid->decon end Disposal Complete decon->end

Caption: Decision workflow for the proper disposal of Tyr-Leu waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of Tyr-Leu, fostering a culture of safety and compliance within the research environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.

References

  • Safety D
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
  • How to Handle Research Compounds Safely. (2025, September 5).
  • Amino Acid Standard - 250 pmol per ul in 0.
  • SAFETY DATA SHEET - Leu-Enkephalin. (2025, December 26). Fisher Scientific.
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. (n.d.). Benchchem.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • L-Arginyl-L-tyrosyl-L-leucylglycyl-L-tyrosyl-L-leucine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Safety Data Sheet MSDS / SDS. (2026, January 17). ChemicalBook.
  • L-Tyrosyl-L-leucine. (n.d.). PubChem. Retrieved from [Link]

  • EHS Guide: Human and Animal Tissue Disposal Options. (n.d.). Environment, Health and Safety, University of Kansas.
  • SAFETY DATA SHEET - Natural Uranium Radioactivity Standard. (2017, November 27). National Institute of Standards and Technology.
  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2023, July). ChemSupply Australia.
  • Safety Data Sheet. (2019, October 9). Cole-Parmer.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27). Weill Cornell Medicine.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.

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Handling

Physicochemical Profiling &amp; Operational Implications

As a Senior Application Scientist, I frequently observe laboratories treating biologically active dipeptides like Tyrosyl-leucine (Tyr-Leu) with the same casual approach as inert salts. This is a critical operational err...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating biologically active dipeptides like Tyrosyl-leucine (Tyr-Leu) with the same casual approach as inert salts. This is a critical operational error. Tyr-Leu is a bioactive dipeptide that exhibits potent anxiolytic and antidepressant-like activities in mammalian models. Because it is typically supplied as a highly purified, lyophilized powder, it presents unique logistical and safety challenges—specifically regarding aerosolization, electrostatic dispersion, and precise solubilization.

This guide provides a causality-driven, field-proven operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Tyr-Leu.

Before selecting PPE or designing a workflow, we must analyze the physical and chemical properties of the target molecule. The table below synthesizes the quantitative data for Tyr-Leu and translates these metrics into direct operational implications.

PropertyValueOperational Implication
CAS Number 17355-10-1[1]Verify this exact identifier during procurement and chemical inventory logging.
Molecular Weight 294.35 g/mol [1]Critical for precise molarity calculations; always account for potential hydration.
Chemical Formula C15H22N2O4[1]Contains nitrogen; dictates specific high-temperature incineration requirements[2].
Appearance Lyophilized solid powderHigh risk of electrostatic "jumping" and aerosolization upon vial opening.
Solubility DMSO (≥ 2.08 mg/mL)[3]Requires a primary organic solvent stock before secondary aqueous dilution.

Causality-Driven PPE Selection

We do not wear PPE merely for compliance; we wear it to mitigate specific, identifiable physicochemical risks. Tyr-Leu is classified as a potential skin, eye, and respiratory irritant[4].

  • Respiratory Protection: Because Tyr-Leu is a fine, lyophilized powder, electrostatic forces can cause micro-particles to aerosolize the moment the vial seal is broken. Inhalation can lead to respiratory tract irritation and unintended systemic absorption. Requirement: All handling must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. If engineering controls are temporarily compromised, an N95 or P100 particulate respirator is mandatory.

  • Dermal Protection: To prevent Category 2 skin irritation[4], wear a fully buttoned lab coat with knit cuffs (to prevent wrist exposure) and standard nitrile gloves. Expert Insight: Double-gloving is highly recommended during the weighing phase. If the outer glove becomes contaminated with peptide dust, it can be safely doffed inside the hood without exposing bare skin.

  • Ocular Protection: Wrap-around chemical safety goggles are required. Standard safety glasses leave lateral gaps that aerosolized peptide dust can easily penetrate, leading to Category 2A serious eye irritation[4].

Operational Workflow: From Weighing to Storage

The following diagram maps the lifecycle of Tyr-Leu handling, ensuring that every phase of the operation is contained and validated.

TyrLeuWorkflow A 1. PPE & Enclosure Setup (Fume Hood / BSC) B 2. Powder Handling (Anti-static Weighing) A->B Verify Airflow C 3. Primary Solubilization (DMSO ≤2.08 mg/mL) B->C Transfer to Vial F 6. Decontamination (70% EtOH Wipe-down) B->F Clean Spatulas D 4. Aqueous Dilution (Saline/Buffer) C->D Vortex to Clear C->F Discard Tips E 5. Aliquot & Storage (-80°C for 6 months) D->E Sterile Filter G 7. Waste Incineration (Afterburner & Scrubber) F->G Route Waste

Operational workflow for the safe handling, solubilization, and disposal of Tyrosyl-leucine.

Step-by-Step Solubilization Methodology

Trustworthiness Check: Every protocol must be a self-validating system. Before opening the peptide vial, physically validate the negative pressure of your containment hood using a simple tissue-flutter test at the sash edge. Never leave your respiratory safety to the assumption that a digital monitor is perfectly calibrated.

  • Thermal Equilibration: Remove the Tyr-Leu vial from cold storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation. Water weight will artificially inflate your mass readings, ruining your molarity calculations and potentially causing peptide hydrolysis.

  • Static Neutralization: Use an anti-static weighing boat and an anti-static ionizer gun. Causality: Lyophilized peptides are notoriously prone to static charge. When a metal spatula approaches, the powder can rapidly repel and aerosolize, creating an immediate inhalation hazard and causing the loss of high-value material.

  • Primary Dissolution: Add Dimethyl sulfoxide (DMSO) directly to the original vial to create a primary stock solution. Tyr-Leu is soluble in DMSO at concentrations of ≥ 2.08 mg/mL[3]. Vortex gently until the solution is completely clear.

  • Secondary Dilution: Dilute the DMSO stock with your chosen aqueous buffer (e.g., saline). Causality: For in vivo applications, it is critical to keep the final DMSO concentration below 2% to prevent solvent-induced cytotoxicity or behavioral artifacts in the animal models[5].

  • Aliquot and Store: Divide the working solution into single-use aliquots to prevent freeze-thaw degradation. Store at -20°C for up to 1 month, or at -80°C for up to 6 months[5].

Spill Management and Disposal Plan

Peptide spills require immediate, calculated containment to prevent laboratory cross-contamination.

Accidental Powder Spill Protocol
  • Do not sweep. Sweeping mechanically aerosolizes the peptide dust.

  • Suppress: Gently cover the spilled powder with absorbent paper towels dampened with 70% ethanol or water to immediately suppress aerosolization.

  • Collect: Carefully wipe up the dampened material, folding the towel inward, and place it directly into a biohazard or chemical waste bag.

  • Decontaminate: Wash the spill site thoroughly with plenty of soap and water, followed by a final wipe-down with 70% ethanol[6].

Routine Waste Disposal Plan

Tyr-Leu solutions and contaminated consumables must never be flushed down the sink or thrown in standard municipal trash.

  • Solid Waste: All contaminated pipette tips, weighing boats, and outer gloves must be segregated into sealed chemical waste containers. These must be routed to a chemical incinerator equipped with an afterburner and scrubber[2]. Causality: Peptides are nitrogen-rich compounds; standard incineration without a scrubber will release toxic nitrogen oxides (NOx) into the atmosphere.

  • Liquid Waste: Collect all residual DMSO and aqueous peptide solutions in a designated, compatible high-density polyethylene (HDPE) chemical waste jug. Label it explicitly as "Non-halogenated organic waste containing bioactive peptides."

References

  • Safety Data Sheet - Polypeptide | polypeptide.com |
  • Safety Data Sheet - Peptide Institute, Inc. | peptide.co.jp |
  • Safety Data Sheet: Arg-tyr-leu-gly-tyr-leu - AK Scientific, Inc. | aksci.com |
  • Tyrosylleucine TFA (Tyr-Leu TFA) | Antidepressant Agent | MedChemExpress |
  • Tyrosylleucine | CAS#17355-10-1 | dipeptide | MedKoo Biosciences |
  • Tyrosylleucine (Tyr-Leu) | Antidepressant Agent | MedChemExpress |

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